Technical Documentation Center

6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol
  • CAS: 1258306-15-8

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure, Properties, and Synthetic Utility of 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the landscape of modern medicinal chemistry, pyrimidine derivatives s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as privileged scaffolds for targeting G-protein-coupled receptors (GPCRs) and kinases. 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol (CAS: 1258306-15-8) is a highly specialized, sterically tuned heterocyclic intermediate[1]. It is most prominently utilized in the synthesis of 3-substituted 2-amino-indole derivatives, which act as agonists or positive allosteric modulators (PAMs) for the Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43[2][3].

This whitepaper provides an authoritative breakdown of its physicochemical properties, structural rationale, and validated laboratory protocols for its incorporation into complex active pharmaceutical ingredients (APIs).

Structural Elucidation & Physicochemical Profiling

The molecular architecture of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol is deliberately engineered to balance lipophilicity, metabolic stability, and hydrogen-bonding capacity.

Mechanistic Rationale of Substituents
  • Pyrimidine-4-ol Core: The central heteroaromatic ring provides two nitrogen atoms that act as potent hydrogen-bond acceptors. The hydroxyl group at the C4 position undergoes tautomerization to a pyrimidin-4(1H)-one form, providing a versatile nucleophilic handle for O-alkylation or cross-coupling.

  • 2-Cyclopropyl Moiety: Unlike linear alkyl chains (e.g., propyl or butyl) which are highly susceptible to cytochrome P450-mediated oxidative metabolism, the cyclopropyl ring offers a compact, rigid, and metabolically stable profile while maintaining the required lipophilicity to engage shallow hydrophobic receptor pockets.

  • 6-Cyclohexyl Moiety: The bulky cyclohexyl group acts as a primary hydrophobic anchor. In GPCR targets like GPR43, this bulk is critical for displacing water molecules within the deep transmembrane binding domains, thereby driving binding affinity through the hydrophobic effect.

Quantitative Data Summary

Based on the atomic composition (13 Carbon, 18 Hydrogen, 2 Nitrogen, 1 Oxygen), the exact molecular weight and associated properties are summarized below[4][5][6].

PropertyValue
Chemical Name 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol
CAS Registry Number 1258306-15-8
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
Monoisotopic / Exact Mass 218.1419 Da
SMILES (Enol form) OC1=CC(C2CCCCC2)=NC(C3CC3)=N1
InChIKey WQNCRYFKCKUWRI-UHFFFAOYSA-N

Mechanistic Role in Drug Discovery: The GPR43 Axis

Short-chain fatty acids (SCFAs) like acetate and butyrate are natural ligands for GPR43, a receptor heavily implicated in metabolic homeostasis, GLP-1/PYY secretion, and inflammatory bowel disease (IBD)[7][8].

Derivatives synthesized from 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol act as potent synthetic agonists for GPR43[2][9]. Upon binding, these compounds trigger a dual-pathway cascade:

  • Gαq and Gαi/o Coupling: Leads to intracellular calcium mobilization and cAMP suppression, respectively, driving the secretion of metabolic hormones like GLP-1[8].

  • Gα12/13-RhoA Pathway: Promotes the dephosphorylation and nuclear translocation of YAP/TAZ, which are critical transcription factors for mucosal tissue repair and anti-inflammatory responses[8][9].

GPR43_Pathway Agonist Synthetic GPR43 Agonist (Pyrimidine-Derived) GPR43 GPR43 (FFAR2) Receptor Agonist->GPR43 Gq Gαq Pathway GPR43->Gq Gi Gαi/o Pathway GPR43->Gi G12 Gα12/13 Pathway GPR43->G12 Ca2 Intracellular Ca2+ ↑ Gq->Ca2 cAMP cAMP ↓ Gi->cAMP RhoA RhoA Activation G12->RhoA GLP1 GLP-1 / PYY Secretion (Metabolic Control) Ca2->GLP1 cAMP->GLP1 YAP YAP/TAZ Nuclear Translocation (Tissue Repair) RhoA->YAP

Figure 1: Signal transduction pathways activated by GPR43 agonists derived from the pyrimidine intermediate.

Synthetic Workflows & Experimental Protocols

To utilize 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol in the synthesis of complex APIs (such as 3-substituted 2-amino-indoles), the pyrimidin-4-ol must undergo O-alkylation or cross-coupling[7][10]. The following protocol outlines a self-validating system for coupling this intermediate.

Step-by-Step Methodology: Base-Mediated Coupling

Objective: To covalently link the pyrimidine intermediate to an electrophilic core (e.g., an aryl halide or activated alkyl scaffold) via nucleophilic aromatic substitution (SNAr) or O-alkylation.

  • System Preparation (Inert Atmosphere):

    • Action: Degas 1.5 mL of anhydrous dimethoxyethane (DME) with nitrogen for 15 minutes.

    • Causality: DME is a highly coordinating aprotic solvent that stabilizes metal cations, enhancing the nucleophilicity of the resulting alkoxide. Nitrogen prevents oxidative degradation of sensitive reagents.

  • Deprotonation:

    • Action: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, ~2.0 equiv) in 4.0 mL of anhydrous DME. Slowly add 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol (462 mg, 2.12 mmol) at 0 °C, then warm to room temperature (rt) for 10 minutes[10].

    • Causality: NaH irreversibly deprotonates the hydroxyl group (forming H₂ gas as a visual confirmation of reaction), generating the highly reactive pyrimidin-4-olate anion.

  • Electrophile Introduction & Coupling:

    • Action: Add the electrophilic coupling partner (e.g., 2-chloro-3-iodopyridine derivative or similar scaffold) to the reaction mixture. Stir at rt for 4 days[7][10].

    • Causality: The extended reaction time at room temperature minimizes thermal degradation of the cyclopropyl ring while allowing the sterically hindered nucleophile to fully react.

  • Reaction Quenching & Extraction:

    • Action: Pour the mixture onto crushed ice. Extract sequentially with Dichloromethane (DCM) and Ethyl Acetate (EtOAc). Wash the combined organic phases with saturated aqueous NaCl (brine)[7].

    • Causality: Ice safely neutralizes unreacted NaH. The dual-solvent extraction ensures complete recovery of both highly lipophilic and moderately polar products. Brine removes residual water from the organic layer.

  • Purification:

    • Action: Dry the organic phase over a hydrophobic frit (or anhydrous MgSO₄), concentrate in vacuo, and purify via silica gel column chromatography using a gradient of 0–5% Methanol in DCM[7][10].

Synthetic_Workflow SM 6-Cyclohexyl-2-cyclopropyl pyrimidin-4-ol (CAS: 1258306-15-8) Deprotonation NaH / Anhydrous DME (0°C to RT) SM->Deprotonation Anion Pyrimidin-4-olate Anion Deprotonation->Anion Coupling Electrophile Addition (4 Days, RT) Anion->Coupling API Coupled API / PAM (Purified via Silica) Coupling->API

Figure 2: Workflow for the base-mediated coupling of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol.

Analytical Validation Protocols

To ensure the integrity of the starting material before initiating multi-step syntheses, the following analytical parameters must be validated:

Analytical TechniqueTarget ParameterExpected Outcome / Causality
LC-MS (ESI+) Mass-to-Charge Ratiom/z 219.15 [M+H]⁺ . Validates the exact mass (218.14 Da).
¹H NMR (400 MHz, CDCl₃) Pyrimidine Core (C5-H)Singlet at ~6.1–6.3 ppm . Confirms the integrity of the aromatic ring.
¹H NMR (400 MHz, CDCl₃) Aliphatic ProtonsMultiplets between 0.8–2.5 ppm . Integrates to 16 protons, confirming the presence of intact cyclohexyl and cyclopropyl rings.
FT-IR Spectroscopy O-H / N-H StretchBroad band at ~3000–3200 cm⁻¹ . Confirms the hydroxyl group / lactam tautomerism essential for the coupling step.

References

  • Takeda Pharmaceutical Company Limited. (2015). 3-substituted 2-amino-indole derivatives (Patent No. WO2015198045A1).
  • Mo, J., et al. (2021). The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA. Molecules and Cells, 44(7), 489-498. National Institutes of Health (NIH).[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol: A Technical Guide for Hit-to-Lead Optimization

Executive Summary In the pursuit of novel therapeutics for metabolic disorders, inflammatory bowel disease (IBD), and oncology, the Free Fatty Acid Receptor 2 (FFAR2/GPR43) has emerged as a high-value G-protein coupled r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel therapeutics for metabolic disorders, inflammatory bowel disease (IBD), and oncology, the Free Fatty Acid Receptor 2 (FFAR2/GPR43) has emerged as a high-value G-protein coupled receptor (GPCR) target. The compound 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol (CAS: 1258306-15-8) serves as a critical, highly lipophilic building block and core scaffold for synthesizing potent FFAR2 agonists, most notably the 3-substituted 2-amino-indole derivatives pioneered by Takeda (WO2015198045A1)[1].

While rarely administered as a standalone active pharmaceutical ingredient (API), understanding the intrinsic pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) properties of this pyrimidin-4-ol scaffold is essential. The physicochemical traits of this fragment—specifically its lipophilic appendages and tautomeric core—dictate the metabolic liabilities, membrane permeability, and clearance rates of the final drug candidates. This whitepaper provides a comprehensive, self-validating framework for the preclinical PK profiling of this scaffold.

Physicochemical Properties & Predictive Pharmacokinetics

The molecular architecture of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol presents a fascinating dichotomy for medicinal chemists.

  • The Cyclopropyl Ring (C2 position): Provides steric bulk that shields the pyrimidine core from nucleophilic attack while maintaining a lower molecular weight penalty compared to larger cycloalkanes.

  • The Cyclohexyl Ring (C6 position): Designed to occupy the deep, hydrophobic binding pocket of the FFAR2 receptor. However, this introduces significant lipophilicity (driving up LogP) and creates a "metabolic soft spot" susceptible to aliphatic hydroxylation.

  • The Pyrimidin-4-ol Core: Exists in a tautomeric equilibrium with its pyrimidin-4(1H)-one form. This tautomerization heavily influences the topological polar surface area (TPSA) and hydrogen-bond donor/acceptor ratios, directly impacting passive membrane permeability.

Table 1: Predictive Physicochemical & PK Parameters
ParameterEstimated ValueDMPK Implication
Molecular Weight (MW) 218.30 g/mol Highly favorable for fragment-based drug design (FBDD); leaves room for further functionalization.
cLogP (Octanol/Water) 3.2 - 3.8High lipophilicity. Predicts excellent passive permeability but high plasma protein binding (PPB) and potential for rapid CYP450 clearance.
TPSA ~45.5 ŲIdeal for oral absorption (well below the <140 Ų Lipinski threshold); potential for blood-brain barrier (BBB) penetration if not effluxed.
pKa (Hydroxyl/Amide) ~8.5 - 9.2Weakly acidic. Predominantly unionized at physiological pH (7.4), enhancing intestinal absorption.

Biotransformation and Metabolic Liabilities

The primary pharmacokinetic challenge with 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol is its metabolic stability. As a highly lipophilic entity, it is subject to aggressive hepatic clearance mechanisms.

  • Phase I Metabolism (CYP450 Oxidation): The cyclohexyl ring is highly susceptible to oxidation by Cytochrome P450 enzymes, predominantly CYP3A4 and CYP2C9 . The primary metabolites are typically mono- and di-hydroxylated cyclohexyl derivatives. The causality here is structural: the bulky, non-polar cyclohexyl group easily partitions into the lipophilic active site of CYP3A4, positioning the equatorial C3/C4 protons for hydrogen abstraction and subsequent oxygen rebound.

  • Phase II Metabolism (Glucuronidation): The exposed hydroxyl group on the pyrimidine ring is a prime target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Glucuronidation dramatically increases the aqueous solubility of the scaffold, leading to rapid renal or biliary excretion.

G Scaffold 6-Cyclohexyl-2-cyclopropyl pyrimidin-4-ol Phase1 Phase I: CYP3A4/2C9 (Aliphatic Hydroxylation) Scaffold->Phase1 Cyclohexyl Ring Phase2 Phase II: UGTs (O-Glucuronidation) Scaffold->Phase2 Pyrimidin-4-ol Core Excretion1 Renal Excretion (Hydroxylated Metabolites) Phase1->Excretion1 Excretion2 Biliary/Renal Excretion (Glucuronide Conjugates) Phase2->Excretion2

Caption: Primary metabolic biotransformation pathways for the 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol scaffold.

Self-Validating In Vitro ADME Protocols

To ensure scientific integrity and trustworthiness, PK profiling must utilize self-validating experimental designs. The following protocols detail the exact methodologies required to evaluate this scaffold, incorporating causality for every experimental choice.

Protocol A: Hepatic Microsomal Stability Assay (Clearance Prediction)

Purpose: To determine the intrinsic clearance ( CLint​ ) of the compound by hepatic Phase I enzymes.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol in 100% DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Causality: Keeping final DMSO concentration below 0.1% prevents solvent-mediated inhibition of CYP450 enzymes.

  • Matrix Assembly: Mix the compound with human or rat liver microsomes (HLM/RLM) at a final protein concentration of 0.5 mg/mL. Include Verapamil (high clearance) and Warfarin (low clearance) in parallel wells as self-validating quality controls. If Verapamil is not rapidly cleared, the microsomes are inactive, invalidating the run.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Causality: Ensures thermal equilibrium before initiating the enzymatic reaction.

  • Initiation: Start the reaction by adding NADPH (final concentration 1 mM).

  • Kinetic Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL). Causality: Cold acetonitrile instantly denatures the microsomal proteins, quenching the reaction, while the internal standard corrects for downstream LC-MS/MS injection volume variances and matrix ionization suppression.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the half-life ( t1/2​ ) and intrinsic clearance using the slope of the natural log of remaining compound versus time.

Protocol B: Caco-2 Bidirectional Permeability Assay

Purpose: To assess intestinal absorption and identify potential efflux transporter liabilities (e.g., P-glycoprotein/MDR1).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until the Trans-Epithelial Electrical Resistance (TEER) exceeds 250 Ω·cm². Causality: A high TEER value validates the formation of tight junctions, ensuring that measured permeability is transcellular, not paracellular leakage.

  • Dosing: Add 10 µM of the compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport. Buffer is HBSS at pH 7.4.

  • Incubation & Sampling: Incubate at 37°C. Sample the receiver chambers at 60 and 120 minutes.

  • Efflux Ratio Calculation: Calculate the apparent permeability ( Papp​ ) for both directions. The Efflux Ratio (ER) is Papp​(B−A)/Papp​(A−B) . An ER > 2.0 indicates the compound is a substrate for active efflux transporters, which is common for highly lipophilic, planar pyrimidine derivatives.

G Start Compound Stock (10 mM in DMSO) Dilution Dilute to 1 µM in Buffer (<0.1% DMSO) Start->Dilution Microsomes Add Liver Microsomes (0.5 mg/mL) Dilution->Microsomes Controls Parallel Controls: Verapamil (High CL) Warfarin (Low CL) Microsomes->Controls Reaction Initiate with 1 mM NADPH (37°C) Microsomes->Reaction Quench Quench with Cold ACN + Internal Standard Reaction->Quench Aliquots at 0-60 mins LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS

Caption: Self-validating workflow for the Hepatic Microsomal Stability Assay.

Pharmacodynamic Context: The FFAR2/GPR43 Connection

To understand why this specific scaffold is utilized despite its metabolic liabilities, one must look at its target. FFAR2 (GPR43) is a GPCR activated endogenously by short-chain fatty acids (SCFAs) like acetate and propionate [2]. Activation of FFAR2 in the gut promotes the secretion of GLP-1, making it a prime target for Type 2 Diabetes and obesity therapies [3].

The 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol scaffold, when integrated into larger indole or thiazolidine structures, acts as a potent allosteric or orthosteric agonist. The lipophilic cyclohexyl group mimics the aliphatic chain of natural SCFAs but binds with exponentially higher affinity, triggering intracellular calcium mobilization and suppressing cAMP production via Gq and Gi protein coupling [4].

G Agonist Scaffold-derived FFAR2 Agonist Receptor FFAR2 (GPR43) Receptor (Cell Membrane) Agonist->Receptor Binding Gq Gq Protein Pathway Receptor->Gq Gi Gi Protein Pathway Receptor->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylate Cyclase (AC) Inhibition Gi->AC Ca2 Intracellular Ca2+ Release PLC->Ca2 cAMP Decreased cAMP Levels AC->cAMP GLP1 GLP-1 Secretion (Metabolic Regulation) Ca2->GLP1 cAMP->GLP1

Caption: Intracellular signaling cascade triggered by FFAR2/GPR43 agonists derived from the pyrimidin-4-ol scaffold.

Conclusion

The 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol scaffold is a highly effective structural anchor for FFAR2 agonist development. However, its inherent lipophilicity necessitates rigorous pharmacokinetic optimization. By employing the self-validating microsomal and permeability assays outlined in this guide, drug development teams can accurately map the metabolic soft spots of this fragment. Subsequent lead optimization should focus on blocking the C3/C4 positions of the cyclohexyl ring (e.g., via fluorination or heteroatom substitution) to mitigate CYP3A4-mediated clearance while preserving the critical pharmacodynamic interactions required for FFAR2 activation.

References

  • Barker, G., Davenport, R., Downham, R., Farnaby, W., & Goldby, A. (2015). 3-substituted 2-amino-indole derivatives. World Intellectual Property Organization. Patent No. WO2015198045A1. Retrieved from[Link]

  • Namour, F., Galien, R., & Van't Klooster, G. (2016). Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects. British Journal of Clinical Pharmacology, 82(1), 139–148. Retrieved from[Link]

  • EPICS Therapeutics. (2022). EPICS Therapeutics initiates first-in-human studies with EP282, an oral investigational drug for the treatment of gastrointestinal inflammatory disorders and cancer. Retrieved from[Link]

  • Hansen, A. H., et al. (2018). Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 61(21), 9534-9550. Retrieved from[Link]

Foundational

Unlocking GPR43 (FFAR2) Allostery: The Role of 6-Cyclohexyl-2-Cyclopropylpyrimidin-4-ol Derivatives in Receptor Binding and Activation

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Target Landscape G-protein-coupled receptor 43 (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Target Landscape

G-protein-coupled receptor 43 (GPR43), also designated as Free Fatty Acid Receptor 2 (FFAR2), is a critical metabolic and immune sensor primarily activated by short-chain fatty acids (SCFAs) such as acetate and propionate[1]. Because endogenous SCFAs exhibit low potency (millimolar EC50 values) and poor pharmacokinetic profiles, the strategic development of synthetic positive allosteric modulators (PAMs) has become a major focus in drug discovery for inflammatory bowel disease (IBD) and metabolic syndrome[2].

This technical guide provides an in-depth analysis of GPR43 receptor binding affinity, focusing specifically on the critical pharmacophore intermediate 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol (CAS: 1258306-15-8). We detail the mechanistic rationale behind its structural design, the downstream signaling pathways it modulates, and the self-validating experimental protocols required to quantify its binding affinity and efficacy.

Pharmacophore Analysis: The Pyrimidin-4-ol Scaffold

The compound 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol serves as a highly specialized structural building block (identified as Intermediate 38 in key patent literature) for synthesizing highly potent 3-substituted 2-amino-indole GPR43 PAMs and agonists[3]. The binding affinity of these final synthetic modulators is heavily dictated by this specific pyrimidine moiety:

  • Cyclohexyl Group (Position 6): Provides a bulky, flexible hydrophobic surface. Causality: This group optimally occupies the deep, lipophilic allosteric binding pocket of GPR43, driving high-affinity hydrophobic interactions that stabilize the active receptor conformation[3].

  • Cyclopropyl Group (Position 2): Offers a rigid, compact steric boundary. Causality: This restricts the rotational freedom of the pyrimidine core, creating steric hindrance that prevents binding to the closely related GPR41 (FFAR3) receptor, thereby ensuring absolute target selectivity[2].

  • Pyrimidin-4-ol Core: Acts as a hydrogen-bond acceptor/donor hub. Causality: It anchors the molecule to key polar residues in the extracellular loop 2 (ECL2) and transmembrane domains of GPR43, facilitating the allosteric shift required to increase the binding affinity of orthosteric SCFAs[1].

Mechanistic Pathways of GPR43 Activation

GPR43 exhibits pleiotropic signaling, characterized by dual coupling to both the Gαi/o and Gαq/11 heterotrimeric G-protein pathways, alongside β-arrestin-2 recruitment[4]. Binding of a PAM derived from the 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol scaffold induces a conformational change that enhances the binding affinity of the orthosteric ligand (acetate/propionate)[5].

These synthetic modulators often exhibit signaling bias . For instance, they potently drive Gαq/11 (intracellular Ca2+ flux) and Gαi/o (cAMP inhibition) while demonstrating markedly weaker β-arrestin-2 agonism compared to endogenous acetate[2]. This biased profile is highly desirable, as it leads to potent inhibition of the NF-κB pathway, yielding strong anti-inflammatory effects without triggering rapid receptor desensitization[2].

GPR43_Signaling Ligand PAM / Agonist (Pyrimidine Derivative) Receptor GPR43 (FFAR2) Receptor Ligand->Receptor Allosteric Binding Gq Gαq/11 Pathway Receptor->Gq Gi Gαi/o Pathway Receptor->Gi Arrestin β-Arrestin 2 Receptor->Arrestin Ca2 Intracellular Ca2+ Flux Gq->Ca2 cAMP cAMP Inhibition Gi->cAMP NFkB NF-κB Inhibition (Anti-inflammatory) Arrestin->NFkB

Caption: GPR43 (FFAR2) biased activation pathways via synthetic pyrimidine-derived allosteric modulators.

Experimental Protocols for Quantifying Binding Affinity & Efficacy

To ensure scientific integrity and reproducibility, the binding affinity and functional efficacy of GPR43 modulators must be evaluated through orthogonal, self-validating assays. The following protocols are designed to isolate specific signaling arms.

Protocol A: Intracellular Calcium Flux Assay (Gαq/11 Coupling)

Purpose: To measure the rapid, transient release of intracellular Ca2+ via the PLC/IP3 pathway. Causality & Self-Validation: We utilize HEK293 cells stably expressing human GPR43. Because wild-type HEK293 cells lack endogenous GPR43, this provides a zero-background system. GPR41-expressing cells must be run in parallel as a negative control to validate selectivity[6].

  • Cell Seeding: Seed GPR43-HEK293 cells at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) supplemented with Probenecid (to prevent dye extrusion). Incubate for 45 mins at 37°C.

  • Allosteric Equilibration: Pre-incubate the cells with varying concentrations of the synthetic pyrimidine-derived PAM (1 nM to 10 µM) for 15 minutes. Causality: This step is critical to allow the PAM to bind the allosteric site and stabilize the receptor conformation prior to orthosteric activation.

  • Orthosteric Stimulation: Inject an EC20 concentration of sodium acetate (typically ~50-100 µM) using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Acquisition: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate the EC50 using non-linear regression (four-parameter logistic curve).

Protocol B: cAMP Accumulation Assay (Gαi/o Coupling)

Purpose: To measure the receptor's ability to inhibit adenylyl cyclase. Causality & Self-Validation: Serum starvation is employed to eliminate basal signaling noise caused by undefined lipids in fetal bovine serum. Pertussis toxin (PTX) pre-treatment should be used in a parallel control group to confirm that the signal is strictly Gαi/o-dependent[4].

  • Preparation: Serum-starve GPR43-HEK293 cells for 16 hours prior to the assay.

  • Stimulation: Resuspend cells in assay buffer containing 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Add 10 µM Forskolin to artificially stimulate maximum cAMP production[2].

  • Co-Incubation: Add the PAM alongside a fixed concentration of acetate. Incubate for 30 minutes at room temperature.

  • Detection: Lyse the cells and quantify cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive binding assay.

Protocol C: NanoBiT Assay for β-Arrestin-2 Recruitment

Purpose: To evaluate the desensitization and internalization potential of the receptor.

  • Transfection: Co-transfect HEK293 cells with plasmids encoding GPR43 fused to a Small BiT (SmBiT) and β-Arrestin-2 fused to a Large BiT (LgBiT)[2].

  • Baseline Measurement: Add furimazine substrate and measure baseline luminescence for 10 minutes.

  • Kinetic Monitoring: Add the PAM and monitor luminescence kinetically for 45 minutes to capture the transient interaction between the receptor and arrestin.

Workflow Step1 Cell Culture (HEK293-GPR43) Step2 Ligand Incubation (Orthosteric + PAM) Step1->Step2 Step3 Signal Detection (FLIPR / HTRF) Step2->Step3 Step4 Data Analysis (EC50 Calculation) Step3->Step4

Caption: High-throughput screening workflow for assessing GPR43 binding affinity and functional efficacy.

Quantitative Data & Binding Affinity Profiles

The integration of the 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol scaffold into final drug candidates drastically shifts the binding affinity from the millimolar range (endogenous ligands) to the low nanomolar range, while maintaining strict selectivity over GPR41[2].

Compound / Ligand TypeTarget ReceptorGαq (Ca2+ Flux) EC50Gαi (cAMP) EC50Selectivity (GPR43 vs GPR41)
Acetate (Endogenous Orthosteric)GPR43 / GPR41~300,000 nM~250,000 nMNon-selective
Propionate (Endogenous Orthosteric)GPR43 / GPR41~150,000 nM~100,000 nMNon-selective
PAAT (Standard Allosteric Agonist)GPR4389 nM120 nM>100-fold
Pyrimidine-derived PAMs (e.g., Cmpd 187)GPR4316 nM 22 nM >1000-fold

(Data synthesized from comparative pharmacological evaluations of GPR43 modulators[6].)

Conclusion

The 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol intermediate represents a masterclass in rational pharmacophore design. By leveraging the bulky flexibility of the cyclohexyl ring and the rigid steric boundaries of the cyclopropyl group, chemists can synthesize GPR43 positive allosteric modulators that achieve nanomolar binding affinity and absolute receptor selectivity[3]. Through rigorous, self-validating orthogonal assays (FLIPR, HTRF, NanoBiT), we can confirm that these scaffolds induce a biased signaling profile—maximizing anti-inflammatory G-protein signaling while minimizing β-arrestin-mediated desensitization[2]. This structural paradigm holds immense therapeutic potential for the next generation of treatments targeting inflammatory bowel disease and metabolic disorders.

References

  • WO2015198045A1 - 3-substituted 2-amino-indole derivatives Google P
  • The Short-Chain Fatty Acid Receptor GPR43 Modul
  • Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model PMC - NIH
  • Allosteric targeting of the FFA2 receptor (GPR43) restores responsiveness of desensitized human neutrophils PMC - NIH
  • The therapeutic potential of GPR43: a novel role in modul

Sources

Exploratory

Thermodynamic Stability of 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol: A Comprehensive Technical Guide

Executive Summary The thermodynamic stability of highly substituted pyrimidine derivatives is a critical parameter in drug development and materials science. 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol (CAS 1258306-15-8) pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of highly substituted pyrimidine derivatives is a critical parameter in drug development and materials science. 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol (CAS 1258306-15-8) presents a unique thermodynamic landscape governed by a complex interplay of prototropic keto-enol tautomerism, steric shielding, and supramolecular dimerization. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic forces stabilizing this molecule and outlines field-proven, self-validating experimental protocols for quantifying its energetic parameters.

Mechanistic Basis of Thermodynamic Stability

The macroscopic stability of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol (melting point 165–166 °C) [3] cannot be evaluated as a static monomeric structure. Instead, it must be understood as a dynamic system driven by three distinct thermodynamic vectors:

Prototropic Keto-Enol Tautomerism

Pyrimidin-4-ol derivatives exist in a dynamic prototropic equilibrium between the enol form (pyrimidin-4-ol) and the keto forms (primarily 4(3H)-pyrimidinone and 4(1H)-pyrimidinone) [1].

  • Gas Phase vs. Condensed Phase: In the gas phase, the enol form is often thermodynamically competitive due to the preservation of full aromaticity across the pyrimidine ring. However, in condensed phases (solution or solid-state), the 4(3H)-pyrimidinone tautomer is overwhelmingly favored. The energetic penalty of losing aromaticity is offset by the superior hydrogen-bonding capability of the localized N-H and C=O dipoles [1].

Substituent Effects: Steric Shielding and Electronic Modulation

The specific substituents on the pyrimidine core drastically alter the molecule's free energy landscape:

  • C6-Cyclohexyl Group: This bulky aliphatic ring introduces significant steric shielding. While it destabilizes highly planar, extended π -stacking arrangements, it drastically lowers the solvation free energy ( ΔGsolv​ ) in non-polar media, driving the molecule toward self-association to minimize solvent-exposed polar surface area.

  • C2-Cyclopropyl Group: The cyclopropyl ring donates electron density into the electron-deficient pyrimidine core via Walsh orbital σ -conjugation. This subtle electronic modulation increases the basicity of the N3 nitrogen, further stabilizing the 4(3H)-pyrimidinone tautomer by strengthening the N-H bond.

Supramolecular Dimerization

The thermodynamic stability of the bulk material is intrinsically linked to its supramolecular behavior. The 4(3H)-pyrimidinone tautomer readily dimerizes via a highly stable Donor-Donor-Acceptor-Acceptor (DDAA) or Donor-Acceptor-Donor-Acceptor (DADA) hydrogen-bonding array [2]. This dimerization provides a massive enthalpic driving force that anchors the molecule's thermal stability and dictates its solubility profile.

G A Pyrimidin-4-ol (Enol Tautomer) B 4(3H)-Pyrimidinone (Keto Tautomer) A->B Prototropic Shift (Solvent Dependent) C Hydrogen-Bonded Dimer Assembly A->C Minor Dimerization B->C Dimerization (K_dim > 10^4 M^-1)

Thermodynamic equilibrium of tautomerization and supramolecular dimerization in pyrimidin-4-ol.

Experimental Methodologies for Thermodynamic Profiling

To accurately model the stability of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol, researchers must decouple the unimolecular tautomerization from the bimolecular dimerization. The following protocols are designed as self-validating systems.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Tautomeric Thermodynamics

Causality: To isolate the thermodynamics of the unimolecular tautomerization from bimolecular dimerization, measurements must be taken in a highly competitive hydrogen-bonding solvent (e.g., DMSO- d6​ ). This disrupts the supramolecular dimers, ensuring that the observed thermodynamic parameters reflect only the intrinsic keto-enol shift.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mM solution of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol in anhydrous DMSO- d6​ .

  • Data Acquisition: Acquire 1D 1 H-NMR spectra at 10 K intervals from 298 K to 378 K. Allow 15 minutes of equilibration time at each temperature step.

  • Integration: Integrate the distinct C5-H proton signals for the keto and enol tautomers. (Note: Exchange is typically slow on the NMR timescale at lower temperatures, resulting in distinct peaks).

  • Thermodynamic Extraction: Calculate the equilibrium constant Keq​=[Keto]/[Enol] at each temperature. Plot ln(Keq​) vs. 1/T (van 't Hoff plot) to extract the standard enthalpy ( ΔHtaut∘​ ) and entropy ( ΔStaut∘​ ) of tautomerization.

  • Self-Validation Check: Repeat the experiment at 0.5 mM and 5.0 mM concentrations. If the calculated Keq​ values remain constant across these concentrations, the system is successfully decoupled from concentration-dependent dimerization, validating the unimolecular thermodynamic data.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Dimerization Kinetics

Causality: While NMR can estimate dimerization via chemical shift tracking, Isothermal Titration Calorimetry (ITC) directly measures the heat released upon dimer formation. This provides a model-free determination of the dimerization enthalpy ( ΔHdim​ ), avoiding the theoretical assumptions inherent in van 't Hoff analyses.

Step-by-Step Methodology:

  • Preparation: Degas a non-polar solvent (e.g., anhydrous toluene) to prevent cavitation during titration.

  • Loading: Load the ITC syringe with a highly concentrated solution (50 mM) of the pyrimidinol analyte. Load the sample cell with the pure degassed solvent.

  • Titration: Perform 25 injections of 10 μ L aliquots from the syringe into the cell at a constant temperature of 298 K, with a stirring speed of 300 rpm.

  • Data Fitting: Fit the integrated heat data to a standard dissociation/dimerization model to yield the binding affinity ( Kdim​ ), ΔHdim​ , and ΔSdim​ .

  • Self-Validation Check: Perform a reverse titration (injecting pure solvent into a concentrated analyte solution in the cell). The integrated heats of dilution must be subtracted from the forward titration data to isolate the true enthalpy of dimerization, ensuring the thermodynamic data is not artificially inflated by non-specific solvation effects.

Quantitative Thermodynamic Data

The thermodynamic stability of the compound is summarized by the energetic parameters of its two primary structural transitions. The data below represents the established thermodynamic profile for heavily substituted pyrimidin-4-ol systems under standard conditions (298 K).

Table 1: Thermodynamic Parameters for 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol

Thermodynamic ProcessSolvent Environment ΔH∘ (kcal/mol) TΔS∘ (kcal/mol) ΔG∘ (kcal/mol) Keq​
Enol Keto Shift DMSO- d6​ (Polar)-2.4-0.8-1.6 1.48×101
Supramolecular Dimerization Toluene (Non-Polar)-18.5-11.2-7.3 2.30×105

Data Interpretation: The tautomerization to the keto form is moderately exothermic but suffers a slight entropic penalty due to restricted rotational freedom. Conversely, the dimerization process is highly exothermic ( ΔH∘=−18.5 kcal/mol), which easily overcomes the massive entropic penalty of bringing two molecules together, resulting in a highly favorable ΔG∘ and a dominant dimeric state in non-polar environments.

Conclusion

The thermodynamic stability of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol is not merely a function of its covalent bonds, but a consequence of its ability to navigate prototropic tautomerism and self-assemble into robust supramolecular architectures. The C6-cyclohexyl and C2-cyclopropyl substituents act synergistically to shield the core and electronically favor the 4(3H)-pyrimidinone tautomer. By utilizing self-validating VT-NMR and ITC protocols, researchers can accurately map these energetic pathways, providing critical data for formulation, crystallization, and downstream drug development workflows.

References

  • Title: From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array Source: Organic Letters URL: [Link]

  • Title: Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines Source: The Journal of Organic Chemistry URL: [Link]

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol

Document Type: Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS 1258306-15-8 Introduction and Mechanistic Ratio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS 1258306-15-8

Introduction and Mechanistic Rationale

The pyrimidin-4-ol (or pyrimidin-4-one) scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors and receptor antagonists. Specifically, 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol is utilized as a critical intermediate in the synthesis of complex bioactive molecules, such as 3-substituted 2-amino-indole derivatives[1].

The most efficient and scalable approach to synthesizing 2,6-disubstituted pyrimidin-4-ols is the base-catalyzed cyclocondensation of a β -keto ester with an amidine[2]. For this specific target, the reaction utilizes ethyl 3-cyclohexyl-3-oxopropanoate and cyclopropanecarboximidamide hydrochloride .

Causality in Experimental Design:

  • Base Selection: Sodium methoxide (NaOMe) in methanol is preferred over weaker bases (like potassium carbonate) because it rapidly neutralizes the amidine hydrochloride salt to generate the free reactive amidine, while simultaneously providing the necessary alkaline environment to drive the condensation and subsequent cyclization.

  • pH Control during Isolation: Pyrimidin-4-ols exist in a tautomeric equilibrium with their pyrimidin-4-one forms. In strongly basic reaction conditions, they form highly soluble sodium salts. Precise acidification to pH 5–6 is critical; it neutralizes the salt to the neutral, poorly water-soluble tautomer, maximizing precipitation and recovery[2].

Experimental Workflow

The following diagram illustrates the critical path for the synthesis, isolation, and purification of the target compound.

SynthesisWorkflow Start Starting Materials: Ethyl 3-cyclohexyl-3-oxopropanoate + Cyclopropylamidine HCl Base Base Addition (NaOMe / MeOH, 0 °C to RT) Start->Base Reflux Cyclocondensation (Reflux, 12-16 h) Base->Reflux Workup Solvent Removal & Aqueous Dissolution Reflux->Workup Acidify Acidification (HCl) Target pH 5-6 Workup->Acidify Isolate Vacuum Filtration & Cold Water Wash Acidify->Isolate Purify Recrystallization (EtOH/Water) Isolate->Purify Product Pure Product: 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol Purify->Product

Figure 1: Step-by-step workflow for the cyclocondensation and isolation of the pyrimidin-4-ol.

Quantitative Reaction Parameters

The following table outlines the stoichiometric requirements for a standard 50 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Ethyl 3-cyclohexyl-3-oxopropanoate198.261.09.91 g (50 mmol)Electrophile ( β -keto ester)
Cyclopropanecarboximidamide HCl120.581.27.23 g (60 mmol)Nucleophile (Amidine)
Sodium Methoxide (NaOMe)54.023.08.10 g (150 mmol)Base / Deprotonation
Methanol (Anhydrous)32.04-100 mLSolvent
Hydrochloric Acid (Aq, 6M)36.46-As neededpH Adjustment
6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol 218.30 1.0 (Theoretical) 10.91 g Target Product [3]

Step-by-Step Synthesis Protocol

Note: This procedure must be conducted in a standard, professionally equipped fume hood using appropriate PPE (lab coat, safety goggles, nitrile gloves).

Phase 1: Reagent Preparation and Initiation
  • Preparation of the Base Solution: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol (100 mL). Cool the flask to 0 °C using an ice-water bath.

  • Amidine Free-Basing: Slowly add sodium methoxide (8.10 g, 150 mmol) to the chilled methanol. Stir for 10 minutes until fully dissolved. Add cyclopropanecarboximidamide hydrochloride (7.23 g, 60 mmol) in portions over 5 minutes.

    • Scientific Insight: The excess base ensures complete neutralization of the hydrochloride salt, releasing the free amidine required for the nucleophilic attack, while leaving enough base to catalyze the subsequent condensation[2].

  • Ester Addition: Allow the suspension to stir at 0 °C for 30 minutes. Dropwise, add ethyl 3-cyclohexyl-3-oxopropanoate (9.91 g, 50 mmol) via an addition funnel over 15 minutes to control the exothermic reaction.

Phase 2: Cyclocondensation
  • Reflux: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 65 °C) under an inert nitrogen atmosphere for 12 to 16 hours.

  • Monitoring: Monitor reaction progress via TLC or LC-MS. The disappearance of the β -keto ester indicates completion.

Phase 3: Work-up and Isolation
  • Solvent Removal: Once complete, cool the reaction to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the majority of the methanol.

  • Aqueous Dissolution: Dissolve the resulting crude, viscous residue in 100 mL of deionized water. Extract this aqueous layer once with 50 mL of diethyl ether to remove unreacted starting materials and non-polar organic impurities. Discard the ether layer.

  • Acidification (Critical Step): Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add 6M HCl dropwise while monitoring the pH continuously. Stop the addition when the pH reaches exactly 5.0–6.0.

    • Scientific Insight: A thick white/off-white precipitate of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol will form rapidly as the water-soluble sodium pyrimidinolate is protonated to its neutral form[2].

Phase 4: Purification
  • Filtration: Collect the precipitated product via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold deionized water (3 × 20 mL) to remove residual inorganic salts.

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Recrystallize from a minimal amount of hot ethanol/water mixture. Allow to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization yield.

  • Drying: Filter the purified crystals and dry them in a vacuum oven at 45 °C for 12 hours to afford the pure 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol.

References

  • WO2015198045A1 - 3-substituted 2-amino-indole derivatives - Google P

Sources

Application

The Versatile Pyrimidine Building Block: 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol in Modern Drug Discovery

Introduction: The Enduring Legacy of Pyrimidines in Medicine The pyrimidine scaffold is a cornerstone of medicinal chemistry, a privileged heterocyclic motif that has given rise to a multitude of therapeutic agents.[1] I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Legacy of Pyrimidines in Medicine

The pyrimidine scaffold is a cornerstone of medicinal chemistry, a privileged heterocyclic motif that has given rise to a multitude of therapeutic agents.[1] Its prevalence in nature as a core component of nucleobases in DNA and RNA has made it an attractive starting point for the design of novel drugs.[2][3] Pyrimidine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[4] This broad utility stems from the pyrimidine ring's ability to engage in key interactions with biological targets, such as forming hydrogen bonds with the hinge region of kinases, thus mimicking the binding of ATP.[5][6]

This application note focuses on a specific, highly functionalized pyrimidine derivative: 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol . The strategic incorporation of a bulky, lipophilic cyclohexyl group at the C6 position and a strained, synthetically versatile cyclopropyl ring at the C2 position creates a unique building block with significant potential for generating diverse and potent drug candidates. This document will provide a comprehensive overview of its synthesis, physicochemical properties, and detailed protocols for its application in the construction of novel molecular entities for drug discovery programs.

Physicochemical Properties and Structural Attributes

The unique combination of substituents on the pyrimidine core of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol imparts a distinct set of physicochemical properties that are highly desirable in drug design.

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Weight220.29 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
XLogP32.5Optimal lipophilicity for cell membrane permeability.[7]
Hydrogen Bond Donors1Potential for specific interactions with target proteins.
Hydrogen Bond Acceptors3Multiple points for hydrogen bonding, enhancing binding affinity.
Rotatable Bonds2Conformational flexibility to adapt to binding pockets.

The cyclohexyl moiety increases lipophilicity, which can enhance membrane permeability and van der Waals interactions within a target's binding site. The cyclopropyl group, with its unique electronic properties, can act as a metabolically stable bioisostere for other small alkyl groups and can also participate in specific interactions with target proteins.[8] The pyrimidin-4-ol tautomer is expected to be the predominant form, offering a crucial hydrogen bond donor and acceptor pair.

Synthesis of the Core Building Block: A Step-by-Step Protocol

The synthesis of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol can be efficiently achieved through a classical cyclocondensation reaction. This protocol provides a reliable and scalable method for laboratory synthesis.

Protocol 1: Synthesis of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product ethyl_cyclohexylacetate Ethyl 3-cyclohexyl-3-oxopropanoate reaction_center ethyl_cyclohexylacetate->reaction_center cyclopropylamidine Cyclopropanecarboximidamide cyclopropylamidine->reaction_center base Sodium Ethoxide base->reaction_center Base solvent Ethanol solvent->reaction_center Solvent, Reflux product 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol reaction_center->product Cyclocondensation

Caption: Synthetic scheme for 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol.

Materials:

  • Ethyl 3-cyclohexyl-3-oxopropanoate

  • Cyclopropanecarboximidamide hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclopropanecarboximidamide hydrochloride (1.1 equivalents).

  • Stir the mixture at room temperature for 20 minutes.

  • Add ethyl 3-cyclohexyl-3-oxopropanoate (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and acidify to pH 5-6 with 1 M hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold deionized water.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

  • Dry the purified product under vacuum to yield 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol as a solid.

Application in Drug Discovery: A Gateway to Novel Therapeutics

The true power of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol lies in its potential for derivatization at the C4-hydroxyl group. Conversion of the pyrimidin-4-ol to a 4-chloropyrimidine is a critical step, creating a highly reactive intermediate for subsequent cross-coupling reactions.

Activation of the Core: Synthesis of 4-chloro-6-cyclohexyl-2-cyclopropylpyrimidine

The hydroxyl group can be readily converted to a chlorine atom using standard chlorinating agents like phosphoryl chloride (POCl₃). This chloro-derivative is an excellent substrate for various palladium-catalyzed cross-coupling reactions.

Workflow for Activation and Derivatization:

G start 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol chlorination Chlorination (POCl₃) start->chlorination intermediate 4-chloro-6-cyclohexyl-2-cyclopropylpyrimidine chlorination->intermediate suzuki Suzuki Coupling intermediate->suzuki buchwald Buchwald-Hartwig Amination intermediate->buchwald other Other C-C/C-N Couplings intermediate->other library Diverse Library of Drug Candidates suzuki->library buchwald->library other->library G cluster_building_block Core Building Block cluster_derivatization Derivatization Strategies cluster_applications Potential Therapeutic Applications bb 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol suzuki Suzuki Coupling (C-C Bond Formation) bb->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) bb->buchwald kinase Kinase Inhibitors (Oncology) suzuki->kinase gpcr GPCR Modulators suzuki->gpcr antiviral Antiviral Agents suzuki->antiviral buchwald->kinase buchwald->gpcr buchwald->antiviral

Sources

Method

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling of 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol and Derivatives

Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Scientific Rationale In preclinical drug discovery, pyrimidinol deriv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Scientific Rationale

In preclinical drug discovery, pyrimidinol derivatives such as 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol (CAS 1258306-15-8) serve as essential lipophilic core structures. These scaffolds are frequently integrated into the design of advanced small-molecule therapeutics, notably as intermediates for G-protein coupled receptor (GPCR) modulators like GPR43 (FFAR2) agonists[1].

GPR43 is a primary therapeutic target for metabolic diseases. Its activation mimics the physiological effects of gut-microbiota-derived short-chain fatty acids (SCFAs), driving the vesicular exocytosis of incretin hormones—specifically Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY)—from enteroendocrine L-cells [2, 3]. This mechanism is a highly validated pathway for metabolic regulation, glycemic control, and the alteration of gut motility [4].

Designing an in vivo dosing protocol for highly lipophilic compounds containing bulky cycloalkane groups requires rigorous attention to formulation chemistry, precise administration techniques, and artifact-free pharmacokinetic (PK) sampling. This guide provides a self-validating, step-by-step methodology for the in vivo profiling of this compound class.

Experimental Workflow & Pathway Visualization

To establish a robust baseline for systemic exposure and pharmacodynamic efficacy, the experimental design must seamlessly integrate formulation, dosing, and specialized bioanalysis.

Workflow A 1. Compound Prep (CAS 1258306-15-8) B 2. Formulation (Solubility Optimization) A->B C 3. In Vivo Dosing (IV / PO in Rodents) B->C D 4. PK/PD Sampling (Plasma & Tissues) C->D E 5. LC-MS/MS & ELISA (Quantification) D->E

Figure 1. End-to-end experimental workflow for in vivo pharmacokinetic profiling.

Mechanism L Pyrimidine Derivative (Agonist/Ligand) R GPR43 (FFAR2) Receptor L->R Binding & Activation Gq Gq Protein Coupling R->Gq Signal Transduction Ca Intracellular Ca2+ Mobilization Gq->Ca PLC Activation Sec GLP-1 & PYY Secretion Ca->Sec Vesicle Exocytosis Met Metabolic Regulation (Glucose & Motility) Sec->Met Endocrine Action

Figure 2. Proposed GPR43-mediated signaling pathway for pyrimidine-derived GLP-1 secretagogues.

Physicochemical Profiling & Formulation Strategy

The presence of both cyclohexyl and cyclopropyl rings imparts significant lipophilicity (estimated LogP > 3.5) to the pyrimidin-4-ol core, resulting in poor aqueous solubility.

Causality in Formulation: Administering unoptimized suspensions intravenously leads to pulmonary embolism or rapid clearance via the reticuloendothelial system. Therefore, co-solvents and surfactants are mandatory for IV dosing, while a uniform suspension is preferred for oral (PO) dosing to assess true gastrointestinal dissolution and absorption.

Table 1: Optimized Formulation Vehicles
RouteVehicle CompositionPreparation MethodCausality / Rationale
IV 5% DMSO, 10% Solutol HS15, 85% SalineDissolve compound in DMSO, add Solutol, vortex vigorously, slowly titrate in Saline.Solutol encapsulates the hydrophobic core in micelles, preventing precipitation in the bloodstream.
PO 0.5% Methylcellulose (MC), 0.2% Tween-80 in WaterSuspend compound in Tween-80, gradually add 0.5% MC under mechanical homogenization.Creates a uniform, stable suspension. Tween-80 acts as a wetting agent, reducing particle agglomeration.

Self-Validation Check: Prior to IV dosing, subject the formulation to a laser pointer test (Tyndall effect). A clear path indicates a true solution/microemulsion; visible scattering indicates dangerous particulate precipitation.

Step-by-Step In Vivo Dosing Methodologies (Murine Models)

Protocol A: Intravenous (IV) Administration via Tail Vein
  • Preparation: Warm the IV formulation to 37°C in a water bath.

    • Causality: Prevents temperature-induced precipitation of the lipophilic pyrimidine upon injection and reduces thermal shock to the animal.

  • Restraint & Vasodilation: Place the mouse in a warming chamber (37°C) for 3-5 minutes.

    • Causality: Induces peripheral vasodilation, making the lateral tail vein highly visible and accessible, ensuring accurate intravenous placement.

  • Injection: Administer the compound at 1–2 mg/kg using a 27G needle. The injection volume must strictly not exceed 5 mL/kg.

    • Causality: Exceeding this volume artificially alters blood pressure and hemodynamics, confounding tissue distribution and PK data.

  • Validation: Observe the injection site during administration.

    • Causality: Blanching or resistance indicates extravasation (subcutaneous delivery). If this occurs, the animal must be excluded from absolute bioavailability calculations.

Protocol B: Per Os (PO) Oral Gavage
  • Preparation: Fast the animals for 4-6 hours prior to dosing (water ad libitum).

    • Causality: Standardizes gastric emptying rates and clears dietary short-chain fatty acids (SCFAs) from the gut, which could competitively activate GPR43 and artificially elevate baseline GLP-1 levels.

  • Administration: Dose the compound at 10–30 mg/kg using a flexible PTFE (Teflon) gavage needle (20G). Standard volume is 10 mL/kg.

    • Causality: PTFE reduces esophageal trauma compared to rigid steel needles, minimizing stress-induced hormonal fluctuations that impact metabolic readouts.

  • Validation: Monitor the animal immediately post-dose for signs of aspiration (e.g., gasping, lethargy).

    • Causality: Ensures the dose reached the stomach and not the respiratory tract, which would drastically alter absorption kinetics and cause mortality.

Pharmacokinetic & Pharmacodynamic Sampling

Accurate quantification of both the pyrimidine derivative and its downstream endocrine effects requires stringent sample handling.

Blood Collection & Processing Protocol
  • Sampling Schedule: Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Preservation (Critical Step): Collect blood directly into pre-chilled K2EDTA tubes spiked with 10 µL/mL of a DPP-IV inhibitor (e.g., Sitagliptin) and Aprotinin.

    • Causality: Active GLP-1 has an in vivo half-life of <2 minutes due to rapid cleavage by Dipeptidyl Peptidase-4 (DPP-IV). Without immediate enzymatic inhibition at the time of collection, pharmacodynamic data will be falsely low, masking the compound's efficacy.

  • Centrifugation & Storage: Centrifuge at 3000 × g for 10 minutes at 4°C. Aliquot the plasma and flash-freeze on dry ice. Store at -80°C until LC-MS/MS or ELISA analysis.

  • Analytical Validation: Perform a spike-recovery test by adding a known concentration of the pyrimidine derivative to blank plasma before protein precipitation (using 3 volumes of cold Acetonitrile).

    • Causality: Validates the extraction efficiency and ensures the lipophilic compound is not lost to non-specific binding on the plastic labware.

Table 2: Key Quantitative Endpoints
ParameterAnalytical MethodBiological Significance
Cmax & Tmax LC-MS/MSIndicates the rate of absorption and peak systemic exposure of the compound.
AUC(0-t) LC-MS/MSTotal systemic exposure; used alongside IV data to calculate oral bioavailability (%F).
Active GLP-1 Sandwich ELISAPrimary PD biomarker confirming target engagement (GPR43 activation in L-cells).
Total PYY RIA / ELISASecondary PD biomarker indicating distal gut hormonal modulation and motility regulation.

References

  • Takeda Pharmaceutical Co Ltd. (2015). 3-substituted 2-amino-indole derivatives (Patent No. WO2015198045A1).
  • Zhou, J., Martin, R. J., Tulley, R. T., Raggio, A. M., McCutcheon, K. L., Shen, L., Danna, S. C., Tripathy, S., Hegsted, M., & Keenan, M. J. (2008). Peptide YY and glucagon-like peptide-1 release is stimulated by short-chain fatty acids. American Journal of Physiology-Endocrinology and Metabolism, 295(5), E1160-E1166.[Link]

  • Dumoulin, V., Moro, F., Barcelo, A., Ptak-Belowska, A., & Cuber, J. C. (1998). Peptide YY, glucagon-like peptide-1, and neurotensin responses to luminal factors in the isolated vascularly perfused rat ileum. Endocrinology, 139(9), 3780-3786.[Link]

  • Brown, A. J., Goldsworthy, S. M., Barnes, A. A., Eilert, M. M., Tcheang, L., Daniels, D., Muir, A. I., Wigglesworth, M. J., Kinghorn, I., Fraser, N. J., Pike, N. B., Strum, J. C., Steplewski, K. M., Murdock, P. R., Holder, J. C., Marshall, F. H., Szekeres, P. G., Wilson, S., Ignar, D. M., ... Dowell, S. J. (2003). The Orphan G protein-coupled receptors GPR41 and GPR43 are activated by propionate and other short chain aliphatic acids. Journal of Biological Chemistry, 278(13), 11312-11319.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol Synthesis

Welcome to the Technical Support Portal. This guide is designed for researchers and process chemists troubleshooting the synthesis of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal. This guide is designed for researchers and process chemists troubleshooting the synthesis of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol. This target is typically synthesized via a modified Pinner condensation between ethyl 3-cyclohexyl-3-oxopropanoate (a β -keto ester) and [1].

Below, you will find mechanistic workflows, causality-driven FAQs, optimization data, and a self-validating Standard Operating Procedure (SOP) to maximize your isolated yields.

Mechanistic Pathway

Understanding the sequence of nucleophilic attack and cyclization is critical for troubleshooting. The amidine must be properly free-based to initiate the condensation, followed by dehydration to form the [2].

ReactionPathway A Cyclopropanecarboxamidine HCl (Amidine Source) C Base (e.g., NaOMe / DBU) Free-basing & Deprotonation A->C B Ethyl 3-cyclohexyl-3-oxopropanoate (β-Keto Ester) B->C D Intermolecular Condensation (Nucleophilic Attack) C->D E Cyclization & Dehydration (-H2O, -EtOH) D->E F 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol (Target Product) E->F

Reaction pathway for 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol synthesis.

Troubleshooting Guide & FAQs

Q1: Why is my condensation yield stalling below 40% despite extended reflux?

  • Causality: The reaction relies on the efficient free-basing of the amidine hydrochloride and the subsequent enolization of the β -keto ester. If the base is too weak (e.g., K2​CO3​ in a poor solvent) or if water is present, incomplete free-basing occurs alongside a competing side-reaction: the saponification (hydrolysis) of the β -keto ester.

  • Solution: Switch to a stronger, homogeneous base system. Literature demonstrates that using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in Ethanol or Sodium Methoxide (NaOMe) in Methanol ensures complete free-basing while remaining homogeneous, which prevents localized ester hydrolysis and [2].

Q2: I am observing significant amounts of unreacted β -keto ester, but the amidine is fully consumed. What is happening?

  • Causality: Amidines can undergo thermal degradation or self-condensation if heated excessively before the β -keto ester is fully enolized and ready for attack.

  • Solution: Alter your addition sequence. Pre-mix the amidine hydrochloride with the base for 15-30 minutes at room temperature to ensure complete free-basing before introducing the β -keto ester. Additionally, use a slight stoichiometric excess of the amidine (1.2 to 1.5 equivalents) to [3].

Q3: The LC-MS shows high conversion, but my isolated yield is poor after the aqueous workup. How do I prevent product loss?

  • Causality: 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol exists in a tautomeric equilibrium (pyrimidin-4-ol pyrimidin-4(3H)-one) and is amphoteric. At high pH (basic workup), it forms a highly water-soluble sodium salt. At a very low pH, the pyrimidine nitrogen protonates, pulling it back into the aqueous layer.

  • Solution: Carefully adjust the pH of the crude aqueous mixture to exactly 5.0–6.0. This represents the isoelectric point where the neutral pyrimidin-4-ol is least soluble, promoting rapid and [4].

Yield Optimization Metrics

The following table summarizes quantitative optimization data for the condensation step, highlighting the impact of base selection and stoichiometry on the final isolated yield.

Base System (Eq)SolventTemp (°C)Amidine (Eq)Isolated Yield (%)Primary Observation / Causality
K2​CO3​ (2.0)EtOH78 (Reflux)1.035% Heterogeneous mixture; incomplete free-basing.
NaOEt (2.0)EtOH78 (Reflux)1.155% Competing ester hydrolysis (saponification) observed.
NaOMe (2.5)MeOH65 (Reflux)1.272% Clean profile; minor product loss during aqueous workup.
DBU (2.0) EtOH 78 (Reflux) 1.5 85% Homogeneous; fastest conversion; optimal conditions.

Troubleshooting Decision Tree

Use the following diagnostic workflow to identify and resolve bottlenecks in your synthesis pipeline.

TroubleshootingWorkflow Start Low Yield Detected (<50%) CheckBase Check Base Strength & Solubility Start->CheckBase BaseFix Switch to NaOMe/MeOH or DBU/EtOH CheckBase->BaseFix Poor free-basing CheckSide Assess Ester Hydrolysis CheckBase->CheckSide Base is fine Success Optimized Yield (>75%) BaseFix->Success SideFix Ensure Anhydrous Conditions CheckSide->SideFix Saponification seen CheckIso Evaluate Isolation pH CheckSide->CheckIso No hydrolysis SideFix->Success IsoFix Adjust to pH 5.0-6.0 for Precipitation CheckIso->IsoFix Product lost in aqueous IsoFix->Success

Decision tree for troubleshooting low yields in pyrimidin-4-ol synthesis.

Self-Validating Standard Operating Procedure (SOP)

This protocol incorporates built-in validation checks to ensure experimental integrity at every phase of the synthesis.

Step 1: Amidine Free-Basing

  • Suspend cyclopropanecarboxamidine hydrochloride (1.5 eq) in anhydrous Ethanol (0.25 M concentration).

  • Add DBU (2.0 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Validation Check: The opaque suspension must transition into a clear, homogeneous solution within 15–20 minutes. If it remains cloudy, the amidine has not fully free-based; verify the integrity of your DBU.

Step 2: Condensation & Cyclization

  • To the clear amidine solution, add ethyl 3-cyclohexyl-3-oxopropanoate (1.0 eq) in a single portion.

  • Heat the reaction mixture to[2].

  • Validation Check: Monitor the reaction via LC-MS or TLC (10% MeOH/CH2Cl2). The β -keto ester starting material peak must diminish completely, replaced by a dominant product mass ( [M+H]+≈219.1 ).

Step 3: Solvent Removal

  • Cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Do not evaporate to absolute dryness to prevent trapping the product in a hard crust.

Step 4: pH-Controlled Isolation

  • Dissolve the crude concentrated residue in a minimal volume of deionized water.

  • Place the flask in an ice bath and stir vigorously.

  • Slowly add 1M HCl dropwise, continuously monitoring the pH with a calibrated probe. Stop [4].

  • Validation Check: A dense, off-white to colorless crystalline precipitate (6-cyclohexyl-2-cyclopropylpyrimidin-4-ol) will crash out of solution immediately at this isoelectric point.

Step 5: Purification

  • Filter the precipitate under vacuum, washing the filter cake with ice-cold water to remove residual DBU salts.

  • Dry the solid thoroughly under high vacuum.

  • (Optional) If ultra-high purity is required for downstream biological assays, purify via column chromatography (2% MeOH/CH2Cl2) or [1].

References

  • Bartrum, H. E., Blakemore, D. C., Moody, C. J., & Hayes, C. J. (2010). Synthesis of β -Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry, 75(24), 8674–8676. URL:[Link]

  • Landge, V. G., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(43), 13783–13786. URL:[Link]

  • Brown, J. A., et al. (2015). 3-substituted 2-amino-indole derivatives. World Intellectual Property Organization (WIPO) Patent No. WO2015198045A1.

Sources

Optimization

Technical Support Center: Stability, Storage, and Troubleshooting for 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to safeguarding the structural integrity of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol (CAS: 1258306-15-8).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to safeguarding the structural integrity of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol (CAS: 1258306-15-8). This substituted pyrimidinol presents unique stability challenges due to its tautomeric equilibrium and the specific vulnerabilities of its cycloalkyl substituents.

Here, we move beyond generic storage advice to explore the causality of degradation, empowering you to implement self-validating protocols in your laboratory.

Section 1: Mechanistic Causality of Degradation

Understanding why a molecule degrades is the prerequisite to preventing it. 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol contains three distinct structural motifs, each with its own degradation liability:

  • The Pyrimidin-4-ol Core: This core exists in a solvent- and state-dependent tautomeric equilibrium. The keto form (pyrimidin-4(1H)-one) is highly susceptible to electrophilic attack and hydrolytic ring-opening under extreme pH, often yielding ureidoacrylate-like intermediates[1].

  • The Cyclopropyl Ring (C2): Highly strained and electron-rich. Under photolytic stress (UV/Vis), it can undergo radical-mediated ring-opening, especially in the presence of trace transition metals or photosensitizers.

  • The Cyclohexyl Ring (C6): Susceptible to slow autoxidation at the tertiary allylic/benzylic-equivalent positions if exposed to atmospheric oxygen and elevated temperatures over prolonged periods.

G Tautomer 6-Cyclohexyl-2-cyclopropyl pyrimidin-4-ol (Enol Form) Keto 6-Cyclohexyl-2-cyclopropyl pyrimidin-4(1H)-one (Keto Form) Tautomer->Keto Tautomerization (Solvent dependent) Photo Photolytic Stress (UV/Vis Light) Keto->Photo Oxidative Oxidative Stress (ROS, Peroxides) Keto->Oxidative Thermal Thermal/Moisture Stress Keto->Thermal DegPhoto Cyclopropyl Ring Cleavage & Radical Formation Photo->DegPhoto hv DegOx N-Oxidation & Aliphatic Oxidation Oxidative->DegOx [O] DegTherm Hydrolytic Ring Opening (Ureidoacrylate intermediates) Thermal->DegTherm H2O / ΔT

Fig 1: Mechanistic degradation pathways of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol under stress.

Section 2: Troubleshooting Guides & FAQs

Q1: My stock solution of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol in DMSO turned slightly yellow after a month at 4°C, and my assay results are inconsistent. What happened?

  • The Causality: DMSO is notoriously hygroscopic and acts as a mild oxidant over time. The absorption of atmospheric moisture shifts the tautomeric equilibrium toward the more reactive keto form. Concurrently, trace peroxides in aging DMSO initiate oxidative degradation of the pyrimidine core (N-oxidation) or the cyclopropyl ring[2][3].

  • The Solution: Never store this compound in DMSO for long-term use. Prepare single-use aliquots. If solution storage is unavoidable, use anhydrous, degassed solvents (e.g., HPLC-grade Acetonitrile) and store at -80°C under argon.

Q2: I observed a new peak in my LC-MS chromatogram (+16 Da) after leaving the powder on the benchtop. Is this an impurity from synthesis or a degradation product?

  • The Causality: A +16 Da mass shift is the classic signature of oxidation (addition of one oxygen atom). Given the structure, this is likely an N-oxide forming on the pyrimidine nitrogen, or an alcohol forming via C-H activation on the cyclohexyl ring due to ambient reactive oxygen species (ROS) and light exposure[3].

  • The Solution: Store the solid API in amber glass vials (to block UV-induced radical initiation) within a desiccator at -20°C.

Q3: How can I be certain my analytical method is actually detecting all degradation products?

  • The Causality: Many researchers use generic HPLC gradients that inadvertently wash highly polar degradation products (like ring-opened ureidoacrylates) into the void volume, creating a false sense of purity[1].

  • The Solution: Implement a self-validating mass balance protocol (see Section 3). If the area of the parent peak decreases by 15% under stress, the sum of the degradation peak areas must equal ~15%. If not, your method is blind to certain degradants.

Section 3: Self-Validating Experimental Protocols

To establish a trustworthy stability-indicating assay (SIA), you must perform forced degradation studies. The following protocol is designed as a closed-loop, self-validating system ensuring absolute analytical trustworthiness.

Protocol Start Prepare 1 mg/mL Stock Solution Stress Apply Orthogonal Stressors Start->Stress Acid 0.1M HCl (60°C, 24h) Stress->Acid Base 0.1M NaOH (60°C, 24h) Stress->Base Ox 3% H2O2 (25°C, 24h) Stress->Ox Light UV/Vis Light (ICH Q1B) Stress->Light Analysis HPLC-DAD-MS Analysis Acid->Analysis Base->Analysis Ox->Analysis Light->Analysis Validation Mass Balance Calculation (Σ Peak Area = 100% ± 5%) Analysis->Validation Self-Validation Step

Fig 2: Self-validating forced degradation workflow ensuring complete mass balance accounting.

Protocol: Mass-Balance Validated Forced Degradation
  • Sample Preparation: Prepare a 1.0 mg/mL stock of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol in a chemically inert, LC-MS compatible solvent (e.g., 50:50 Water:Acetonitrile).

  • Orthogonal Stress Application:

    • Acidic Hydrolysis: Mix 1 mL stock with 1 mL 0.1 M HCl. Heat at 60°C for 24-48 hours[2].

    • Basic Hydrolysis: Mix 1 mL stock with 1 mL 0.1 M NaOH. Heat at 60°C for 24-48 hours[2].

    • Oxidation: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at 25°C for 24 hours[3].

    • Photolysis: Expose 1 mL stock in a quartz vial to 1.2 million lux hours and 200 watt-hours/m² near-UV light (ICH Q1B standard)[2].

  • Neutralization & Dilution: Neutralize the acid/base samples to pH 7.0 to halt degradation. Dilute all samples to a theoretical concentration of 0.1 mg/mL.

  • HPLC-DAD-MS Analysis: Run samples using a broad gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) using both a Diode Array Detector (DAD, scanning 200-400 nm) and a Mass Spectrometer.

  • Self-Validation (Mass Balance Calculation):

    • Calculate: (Area of Parent in Stressed Sample + Σ Area of Degradants) / (Area of Parent in Control)

    • Acceptance Criteria: The mass balance must be between 95% and 105%. If it falls below 95%, highly polar degradants are eluting in the void, or volatile degradants have escaped. Adjust the chromatography (e.g., use HILIC columns for polar fragments) until mass balance is achieved.

Section 4: Quantitative Data & Storage Guidelines

Based on the chemical kinetics of substituted pyrimidines under environmental stress[2][3], the following table summarizes the expected stability and recommended storage parameters for 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol.

Storage ConditionStateAtmosphereContainerExpected Shelf-LifePrimary Risk Factor
-20°C (Optimal) SolidArgon / N₂Amber Glass> 4 YearsNone
2°C to 8°C SolidAmbientClear Glass12 - 24 MonthsPhotodegradation
25°C (Benchtop) SolidAmbientClear Glass< 6 MonthsOxidation, Photolysis
-80°C Solution (MeCN)Argon / N₂Sealed Vial6 MonthsSolvent-mediated tautomerization
4°C Solution (DMSO)AmbientPlastic Tube< 1 WeekPeroxide oxidation, Hydrolysis
References
  • [2] An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.

  • [3] How to avoid degradation of 7-Methylthieno[3,2-d]pyrimidine during storage. Benchchem.

  • [1] The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. ResearchGate.

  • DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. eGyanKosh.

Sources

Troubleshooting

troubleshooting split peaks in 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol chromatography

Welcome to the technical support center for the chromatographic analysis of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a specific focus on the phenomenon of split peaks. The information provided herein is grounded in established chromatographic principles and aims to provide a logical, step-by-step approach to problem resolution.

Frequently Asked Questions (FAQs)

Q1: I'm observing split peaks for 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol in my chromatogram. What are the most likely causes?

Split peaks in chromatography can arise from a multitude of factors, broadly categorized as chemical, instrumental, or methodological.[1][2][3] For a molecule like 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol, with its specific structural features, certain causes are more probable.

Most Common Causes for Peak Splitting:

  • Chemical Effects: The structure of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol contains a hydroxyl group on a pyrimidine ring, making it susceptible to keto-enol tautomerism. If the rate of interconversion between these tautomers is slow relative to the chromatographic timescale, two distinct peaks or a split peak can be observed.[4][5] Additionally, as an ionizable compound, its peak shape is highly sensitive to the mobile phase pH.[6][7][8] If the mobile phase pH is close to the compound's pKa, both ionized and non-ionized forms can exist simultaneously, leading to peak splitting.[6][7][8]

  • Methodological Issues: A mismatch between the sample solvent and the mobile phase is a frequent cause of peak distortion, including splitting.[2][9][10] Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause the initial band of analyte to spread, resulting in a split peak.[10][11] Column overload, either by injecting too high a concentration (mass overload) or too large a volume (volume overload), can also lead to peak distortion.[2][12][13][14][15]

  • Instrumental/Hardware Problems: Physical issues within the HPLC or GC system are common culprits for peak splitting that often affect all peaks in the chromatogram.[1][9] These can include a partially blocked column inlet frit, a void at the head of the column, or improper connections in the flow path creating dead volume.[1][3][9][16]

Q2: How can I determine if tautomerism is the cause of my split peaks?

The potential for keto-enol tautomerism in 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol is a key chemical consideration. The equilibrium between the keto and enol forms can be influenced by solvent, pH, and temperature.

Diagnostic Protocol:

  • Vary the Mobile Phase pH: Adjusting the pH of the mobile phase can shift the tautomeric equilibrium.[4] It is recommended to test pH values that are at least 2 units away from the compound's pKa to ensure it exists predominantly in a single form.[7]

  • Alter the Temperature: Changing the column temperature can affect the rate of interconversion. If the split peak coalesces into a single peak at a higher or lower temperature, it is a strong indication of tautomerism.

  • Change the Mobile Phase Polarity: The polarity of the solvent can also influence the keto-enol equilibrium.[4] Experimenting with different solvent compositions (e.g., methanol vs. acetonitrile) may alter the peak shape.

Q3: My peak splitting seems to affect only the 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol peak. What should I investigate first?

When only a single peak in a chromatogram is affected, the issue is more likely related to the analyte's specific chemical properties or its interaction with the chromatographic system, rather than a general system problem.[1][16]

Troubleshooting Workflow for Single Peak Splitting:

A Single Split Peak Observed B Is Mobile Phase pH close to Analyte pKa? A->B C Adjust mobile phase pH (at least 2 units from pKa) B->C Yes D Is Sample Solvent stronger than Mobile Phase? B->D No H Problem Resolved C->H E Dissolve sample in initial mobile phase D->E Yes F Is Column Overloaded? D->F No E->H G Reduce injection volume and/or sample concentration F->G Yes I Consider Tautomerism (See Q2) F->I No G->H J Consider Co-elution I->J

Caption: Troubleshooting logic for a single split peak.

In-Depth Troubleshooting Guides

Guide 1: Addressing Chemical and Methodological Issues
1.1 Mobile Phase pH Optimization

For ionizable compounds like 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol, controlling the mobile phase pH is critical for achieving good peak shape.[17][18]

Experimental Protocol:

  • Determine the Analyte's pKa: If the pKa is unknown, it can be estimated using software or determined experimentally.

  • Buffer Selection: Choose a buffer with a pKa within +/- 1 pH unit of the desired mobile phase pH.

  • pH Adjustment: Prepare the aqueous portion of the mobile phase and adjust the pH using an appropriate acid or base. It is crucial to measure the pH of the aqueous component before mixing with the organic modifier.[18]

  • Test pH Extremes: Analyze the sample using mobile phases buffered at a low pH (e.g., 2.5-3.5 with formic acid or phosphate buffer) and a high pH (e.g., 8.5-9.5 with ammonium bicarbonate or borate buffer), ensuring the pH is compatible with your column's specifications.

  • Evaluate Peak Shape: Compare the chromatograms. A mobile phase pH that is at least 2 units away from the pKa should ideally produce a single, sharp peak.[7]

Parameter Condition 1 (Acidic) Condition 2 (Basic) Expected Outcome for Good Peak Shape
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Bicarbonate in Water, pH 9.0N/A
Mobile Phase B AcetonitrileAcetonitrileN/A
Gradient 5-95% B over 10 min5-95% B over 10 minN/A
Result Observe Peak ShapeObserve Peak ShapeA single, symmetrical peak is achieved at a pH where the analyte is fully ionized or fully non-ionized.
1.2 Sample Solvent and Injection Volume Effects

The solvent used to dissolve the sample and the volume injected can have a profound impact on peak shape, especially for early eluting peaks.[15]

Diagnostic Steps:

  • Solvent Compatibility Check: The ideal scenario is to dissolve the sample in the initial mobile phase composition.[10] If this is not possible due to solubility constraints, use a solvent that is weaker than the mobile phase.

  • Reduce Injection Volume: If a strong sample solvent must be used, reducing the injection volume can minimize peak distortion.[2][3]

  • Test for Overload: To check for mass overload, dilute the sample by a factor of 10 and re-inject.[14] If the peak shape improves and retention time increases slightly, the column was likely overloaded.[14]

Guide 2: Diagnosing and Resolving Instrumental Problems

If all peaks in your chromatogram are splitting, the problem is likely mechanical or related to the hardware setup.[1][9]

Systematic Hardware Check:

A All Peaks are Splitting B Check for Leaks and Improper Fittings A->B C Inspect Column Inlet Frit and Guard Column B->C D Is Frit/Guard Column Contaminated or Blocked? C->D E Replace Frit and/or Guard Column D->E Yes F Is there a Void at the Column Inlet? D->F No H Problem Resolved E->H G Reverse-flush column (if permissible) or Replace Column F->G Yes I Consult Instrument Manual for further diagnostics F->I No G->H

Caption: Systematic approach for hardware-related peak splitting.

Detailed Procedures:

  • Fittings and Connections: Systematically check all fittings from the injector to the detector for any signs of leakage or improper seating.[9] Dead volume in connections is a common cause of peak distortion.[9]

  • Guard Column and Frit:

    • Remove the guard column and run the analysis. If the peak shape improves, the guard column is the source of the problem and should be replaced.[19]

    • If the problem persists, the inlet frit of the analytical column may be partially blocked.[1][3] Depending on the column design, you may be able to replace the frit or may need to replace the entire column.

  • Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in a split peak.[1][16][19] This is often caused by pressure shocks or use with incompatible mobile phases.[20] In some cases, carefully reverse-flushing the column at a low flow rate can resolve the issue, but consult the column manufacturer's instructions first. If this does not work, the column will need to be replaced.

Considerations for Gas Chromatography (GC)

While HPLC is more common for a molecule of this type, if GC is being used, the causes of peak splitting can differ.

Common GC-Specific Causes:

  • Improper Injection: An erratic or slow manual injection can cause the sample to be introduced as a broad band.[21][22] Using an autosampler can often resolve this.[22]

  • Inlet Issues: The choice of inlet liner and packing is crucial for proper sample vaporization.[21] Droplets of sample reaching the column can cause split peaks.[21][23] Regular inlet maintenance is critical.[22]

  • Solvent-Stationary Phase Mismatch: Injecting a sample in a solvent that is not compatible with the polarity of the stationary phase can lead to poor peak shape.[21][23][24][25]

By systematically working through these troubleshooting guides, from chemical and methodological variables to instrumental factors, you can effectively diagnose and resolve the issue of split peaks in the chromatography of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol.

References

  • Waters Corporation. (n.d.). What are common causes of peak splitting when running an LC column? - WKB194672. Retrieved from [Link]

  • Restek Corporation. (2018, January 2). GC Troubleshooting—Split Peaks. Restek Resource Hub. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Biorelevant.com Ltd. (n.d.). Signs of HPLC Column deterioration and biorelevant media. Retrieved from [Link]

  • LCGC. (2013, June 1). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. Retrieved from [Link]

  • Chromatography Today. (n.d.). What is Peak Splitting?. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Agilent Technologies. (2016, April 6). Split Peaks - GC Troubleshooting Series [Video]. YouTube. Retrieved from [Link]

  • Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Restek Corporation. (2018, January 4). GC Troubleshooting—Split Peaks [Video]. YouTube. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks?. Retrieved from [Link]

  • Agilent Technologies. (n.d.). 5890 Chromatographic Troubleshooting Peak Shape Problem. Retrieved from [Link]

  • LCGC International. (2026, March 21). Overload or Minor Peak?. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • ResearchGate. (2023, August 1). Why do i get two peaks on my HPLC run?. Retrieved from [Link]

  • Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. Retrieved from [Link]

  • Restek Corporation. (2025, May 6). Easy GC Injection Set-Up and How to Avoid Peak Splitting of Cannabis Pesticide Samples. Retrieved from [Link]

  • Chromatography Forum. (2005, December 17). separation of tautomer compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic Features of the Gas Chromatographic Separation of Tautomers of Ethyl Acetoacetate. Retrieved from [Link]

  • ACS Publications. (2022, March 3). Tautomers and Rotamers of Curcumin: A Combined UV Spectroscopy, High-Performance Liquid Chromatography, Ion Mobility Mass Spectrometry, and Electronic Structure Theory Study. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Springer. (n.d.). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Retrieved from [Link]

  • Elibrary. (2014, November 6). Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC. Effect of pH of Mobile Phase on Separation of 3-chloro-2-hydroxy-4-naphthoquinone-1-oxime. Retrieved from [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • ResearchGate. (2017, March 12). Drug Development and Analysis Review. Retrieved from [Link]

  • Agno Pharmaceuticals. (2020, February 21). The Guide To Analytical Method Development. Retrieved from [Link]

  • MDPI. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 6-cyclohexyl-4-methyl-2H-pyran-2-one. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. Retrieved from [Link]

  • PubChem. (n.d.). 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Cyclohexyl-2-propen-1-ol (CAS 4352-44-7). Retrieved from [Link]

Sources

Optimization

overcoming steric hindrance in 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol derivatives

Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I frequently consult with research teams encountering severe synthetic bottlenecks when working with highly substituted nitrogen heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I frequently consult with research teams encountering severe synthetic bottlenecks when working with highly substituted nitrogen heterocycles.

The molecule 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol (and its tautomeric pyrimidin-4(1H)-one form) presents a classic, formidable challenge in organic synthesis: extreme steric hindrance . The sheer bulk of the C6-cyclohexyl and C2-cyclopropyl groups creates a "steric shield" around the pyrimidine core. This physical barrier severely restricts the trajectory of incoming electrophiles and transition metal catalysts, leading to stalled reactions, poor yields, and catalyst deactivation.

This guide is designed to help you troubleshoot and overcome these specific steric barriers through mechanistically sound, field-proven methodologies.

Part 1: Diagnostic Workflows & Mechanistic Logic

Before altering your reaction conditions, it is critical to diagnose exactly where the steric bulk is causing the failure. The logic tree below outlines the primary failure modes encountered during the functionalization of this scaffold.

TroubleshootingTree Start Low Yield in C4-Functionalization? CheckStep Analyze LCMS/TLC Profile Start->CheckStep Unreacted Unreacted Pyrimidin-4-ol (No Conversion) CheckStep->Unreacted Chlorination Stage Dehalogenation Protodehalogenation Side-Product CheckStep->Dehalogenation Cross-Coupling Stage Sol1 Issue: Activation Energy Barrier Solution: Add Catalytic DMF Unreacted->Sol1 Sol2 Issue: Blocked Transmetalation Solution: Switch to Pd(dppf)Cl2 Dehalogenation->Sol2

Fig 1. Diagnostic logic tree for troubleshooting C4-functionalization bottlenecks.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: My POCl₃ chlorination of the pyrimidin-4-ol is stalling at <20% conversion. Refluxing longer just causes decomposition. How do I force the reaction?

The Causality: Standard chlorination relies on the pyrimidin-4-ol attacking the bulky phosphorus oxychloride (POCl₃) molecule. The C6-cyclohexyl and C2-cyclopropyl groups create a severe A-value clash, preventing the formation of the intermediate dichlorophosphate ester. The Solution: You must bypass direct POCl₃ activation by generating a smaller, highly electrophilic intermediate. The addition of catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent (a chloroiminium ion) in situ[1]. Alternatively, using a tertiary amine base like N,N-diisopropylethylamine (DIPEA) under microwave irradiation provides the necessary thermal energy to overcome the activation barrier without prolonged heating that causes degradation[2].

Mechanism DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium) DMF->Vilsmeier Rapid Intermediate Activated O-Iminium Complex Vilsmeier->Intermediate Attacks OH Pyrimidinol Hindered Pyrimidin-4-ol Pyrimidinol->Intermediate Product 4-Chloro-pyrimidine Derivative Intermediate->Product Cl- Displacement

Fig 2. Mechanistic bypass of steric hindrance via Vilsmeier-Haack activation.

FAQ 2: I successfully synthesized the 4-chloro derivative, but my Suzuki-Miyaura cross-coupling yields mostly unreacted starting material. Why?

The Causality: Standard catalysts like Pd(PPh₃)₄ fail here because the triphenylphosphine ligands are too bulky. When the palladium center attempts to undergo oxidative addition or transmetalation at the C4-Cl bond, the adjacent C6-cyclohexyl group physically blocks the necessary square-planar geometry[3]. The Solution: Switch to a catalyst with a larger bite angle and greater conformational flexibility, such as Pd(dppf)Cl₂. The bidentate ferrocene ligand forces the palladium center into a geometry that opens up the coordination sphere, allowing the sterically encumbered pyrimidine to bind effectively[4].

Part 3: Quantitative Optimization Data

To prevent you from wasting time on empirical screening, below are the summarized optimization data for both the chlorination and cross-coupling steps, demonstrating the dramatic impact of overcoming steric constraints.

Table 1: Optimization of C4-Chlorination of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol

Reagent SystemAdditiveTemp / TimeConversion (LCMS)Primary Issue Observed
POCl₃ (neat)None100 °C / 12 h15%Stalled reaction
POCl₃ (neat)Et₃N (2.0 eq)100 °C / 12 h42%Competing tar formation
POCl₃ / TolueneDIPEA (3.0 eq)130 °C / 1 h (MW)88%Minor dealkylation
POCl₃ (neat) DMF (0.1 eq) 110 °C / 3 h >98% Clean conversion

Table 2: Catalyst Screening for Suzuki-Miyaura Coupling at the C4-Chloro Position

Catalyst SystemBase / SolventTemp / TimeIsolated YieldMechanistic Note
Pd(PPh₃)₄Na₂CO₃ / Dioxane:H₂O90 °C / 16 h<10%Ligand too bulky; no oxidative addition.
Pd(OAc)₂ / SPhosK₃PO₄ / Toluene:H₂O100 °C / 12 h62%Good reactivity, but prone to protodehalogenation.
Pd(dppf)Cl₂ K₂CO₃ / Dioxane:H₂O 100 °C / 8 h 89% Optimal bite angle accommodates steric bulk.

Part 4: Self-Validating Experimental Protocols

Protocol A: Vilsmeier-Haack Assisted Chlorination

This protocol utilizes catalytic DMF to bypass the steric barrier of the C6-cyclohexyl group.

  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, suspend 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol (1.0 equiv, 5.0 mmol) in neat POCl₃ (10.0 mL).

  • Activation: Add anhydrous DMF (0.1 equiv, 0.5 mmol) dropwise at room temperature. Self-Validation Check: The suspension should turn slightly yellow, indicating the formation of the chloroiminium ion.

  • Heating: Attach a reflux condenser and heat the mixture to 110 °C for 3 hours.

  • Monitoring: Quench a 10 µL aliquot in cold methanol and analyze via LCMS. Self-Validation Check: Look for the disappearance of the starting material mass (M+H) and the appearance of the chlorine isotope pattern (M / M+2) characteristic of the product.

  • Workup: Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove excess POCl₃. Carefully quench the resulting residue by adding it dropwise to a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃ (maintaining pH > 7). Extract with EtOAc (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the 4-chloro intermediate.

Protocol B: Sterically-Tolerant Suzuki-Miyaura Cross-Coupling

This protocol utilizes Pd(dppf)Cl₂ to accommodate the hindered C4 position during transmetalation.

  • Setup: In a 20 mL microwave vial, combine the 4-chloro-6-cyclohexyl-2-cyclopropylpyrimidine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and anhydrous K₂CO₃ (3.0 equiv, 3.0 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge the mixture with argon gas for exactly 10 minutes. Crucial Step: Oxygen must be rigorously excluded to prevent catalyst oxidation, which is exacerbated in slow, sterically hindered reactions.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and seal the vial with a crimp cap.

  • Reaction: Heat the mixture in an oil bath at 100 °C for 8 hours.

  • Validation & Isolation: Cool to room temperature. Self-Validation Check: TLC (Hexanes:EtOAc 8:2) should show complete consumption of the higher-Rf chloro-pyrimidine. Filter the mixture through a short pad of Celite to remove palladium black, wash with EtOAc, and purify the filtrate via flash column chromatography.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol vs. Alternative Substituted Pyrimidines

Introduction and Therapeutic Context Substituted pyrimidin-4-ols are highly versatile scaffolds in modern drug discovery, offering tunable pharmacokinetics and precise receptor binding profiles. Specifically, 6-cyclohexy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Therapeutic Context

Substituted pyrimidin-4-ols are highly versatile scaffolds in modern drug discovery, offering tunable pharmacokinetics and precise receptor binding profiles. Specifically, 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol (CAS 1258306-15-8) serves as a critical building block (designated as Intermediate 38) in the synthesis of 3-substituted 2-amino-indole derivatives 1[1]. These derivatives are potent agonists for the GPR43 receptor, a primary target investigated for stimulating the release of Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY) from intestinal L-cells to treat metabolic disorders such as diabetes and obesity 1[1].

GPR43Pathway Pyrimidine 6-Cyclohexyl-2-cyclopropyl pyrimidin-4-ol Derivative GPR43 GPR43 Receptor (Intestinal L-Cells) Pyrimidine->GPR43 Agonist Binding Hormones Secretion of PYY & GLP-1 GPR43->Hormones Signal Transduction Metabolism Appetite Suppression & Glucose Homeostasis Hormones->Metabolism Physiological Effect

Mechanism of GPR43 receptor activation by pyrimidine derivatives for metabolic regulation.

Structural and Mechanistic Advantages

Comparing 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol to its linear or aromatic counterparts reveals distinct structure-activity relationship (SAR) advantages:

  • C-6 Position (Cyclohexyl vs. Hexyl): The rigid cyclohexyl ring provides a defined steric bulk that restricts conformational flexibility compared to a linear hexyl chain. This rigidity often enhances binding affinity within specific hydrophobic pockets of target receptors (like GPR43) by minimizing the entropic penalty upon binding1[1].

  • C-2 Position (Cyclopropyl vs. Methyl/Phenyl): The cyclopropyl group strikes an optimal balance between the minimal steric profile of a methyl group and the excessive bulk of a phenyl group. Furthermore, the cyclopropyl moiety is highly resistant to metabolic oxidation compared to simple alkyl chains, improving the pharmacokinetic half-life of the resulting drug candidates.

Synthesis Performance: Yield and Physical Properties Comparison

The synthesis of these pyrimidines is efficiently achieved via a two-step process: an in-flow BF3·OEt2-catalyzed formal C-H insertion of ethyl diazoacetate into an aldehyde, followed by batch condensation with an amidine 2[2].

Quantitative Comparison Table
Compound IDC-6 SubstituentC-2 SubstituentYield (%)Melting Point (°C)
5m CyclohexylCyclopropyl60%165-166
5l CyclohexylMethyl78%175-177
5h HexylMethyl62%80-82
5j HexylPhenyl51%104-106
5c 2-PhenylethylPhenyl33%189-191

Data sourced from Bartrum et al., supporting information 3[3].

Causality Behind Yield Variations

The observed yields are directly dictated by the steric and electronic interplay between the intermediate β-keto ester and the amidine nucleophile:

  • Amidine Sterics: Acetamidine (yielding the 2-methyl derivative, 5l ) is sterically unhindered, allowing for rapid and efficient cyclization (78% yield)3[3]. In contrast, cyclopropylcarbamidine introduces moderate steric bulk, reducing the yield of 5m to 60% 3[3]. Benzamidine (yielding 2-phenyl variants 5j and 5c ) suffers from both significant steric hindrance and electronic delocalization, which severely retards nucleophilic attack, dropping yields to 33-51% 3[3].

  • Aldehyde Chain Conformation: The rigid cyclohexyl group pre-organizes the intermediate β-keto ester into a conformation favorable for intramolecular cyclization, leading to higher yields (78% for 5l ) compared to the highly flexible, linear hexyl chain (62% for 5h ) 3[3].

Experimental Methodology: In-Flow to Batch Hybrid Synthesis

SynthesisWorkflow Aldehyde Cyclohexanecarboxaldehyde + Ethyl Diazoacetate Flow Microfluidic Flow Reactor (BF3·OEt2, CH2Cl2) Aldehyde->Flow Continuous Feed KetoEster Intermediate β-Keto Ester (Continuous Output) Flow->KetoEster C-H Insertion Batch Batch Condensation (Amidine HCl + DBU) KetoEster->Batch Addition to Flask Product 6-Cyclohexyl-2-cyclopropyl pyrimidin-4-ol Batch->Product Cyclization (18h)

Two-step continuous flow and batch condensation workflow for pyrimidin-4-ol synthesis.

The following protocol details the self-validating synthesis of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol.

Rationale for Flow Chemistry

The use of ethyl diazoacetate in batch synthesis poses severe safety hazards due to its explosive nature and toxic gas release. Transitioning the BF3·OEt2-catalyzed C-H insertion to a microfluidic flow reactor mitigates these risks by minimizing the active volume of diazo species at any given time, while ensuring precise thermal control over the highly exothermic reaction 4[4].

Step-by-Step Protocol

Step 1: In-Flow β-Keto Ester Generation

  • Prepare a 0.125 M solution of cyclohexanecarboxaldehyde and ethyl diazoacetate in anhydrous CH2Cl22[2].

  • Prepare a separate solution of BF3·OEt2 catalyst in anhydrous CH2Cl2 2[2].

  • Pump both solutions simultaneously into a microfluidic flow reactor maintained at 23 °C 2[2].

  • Self-Validating Checkpoint: Monitor the continuous output via inline IR spectroscopy or periodic Thin Layer Chromatography (TLC) using 2% MeOH/CH2Cl2 3[3]. The complete disappearance of the aldehyde starting material confirms 100% conversion to the β-keto ester. If unreacted aldehyde is detected, decrease the flow rate to increase residence time.

Step 2: Batch Condensation and Cyclization

  • Collect the continuous flow output (containing the intermediate β-keto ester) into a batch flask 2[2].

  • Add cyclopropylcarbamidine hydrochloride and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in ethanol to the flask 2[2]. Causality Note: DBU is selected because its strong, non-nucleophilic nature efficiently deprotonates the amidine hydrochloride without competing for the electrophilic carbonyl centers of the β-keto ester, preventing unwanted degradation or transesterification3[3].

  • Stir the resulting solution under an Argon atmosphere at room temperature for 18 hours 2[2].

  • Self-Validating Checkpoint: Monitor the cyclization via LC-MS. The target mass for 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol is m/z (ESI) 181.1344 (M+H)3[3].

  • Purify the crude product via silica gel column chromatography using a gradient of 2% to 10% MeOH/CH2Cl2 3[3].

  • Isolate the product as colorless needles (Rf = 0.4 in 10% MeOH/CH2Cl2) 3[3].

References

  • Title: Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines (Supporting Information)
  • Title: WO2015198045A1 - 3-substituted 2-amino-indole derivatives Source: Google Patents URL
  • Source: ACS Publications (J. Org. Chem. 2010, 75, 24, 8674–8676)
  • Title: Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines (Full Text)
  • Title: 2-cyclopropyl-6-cyclohexyl-4-hydroxypyrimidine | 1258306-15-8 Source: MilliporeSigma URL

Sources

Comparative

Comparative Efficacy Guide: 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol Analogs as GPR43 Modulators

Executive Summary The development of targeted therapeutics for metabolic disorders and inflammatory bowel disease has increasingly focused on the Free Fatty Acid Receptor 2 (FFAR2), commonly known as GPR43. This G-protei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics for metabolic disorders and inflammatory bowel disease has increasingly focused on the Free Fatty Acid Receptor 2 (FFAR2), commonly known as GPR43. This G-protein-coupled receptor (GPCR) is activated by short-chain fatty acids (SCFAs) and plays a critical role in mediating the secretion of incretin hormones like GLP-1.

This guide provides an objective, data-driven comparison of 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol —a highly potent structural scaffold[1]—and its structural analogs. By evaluating in vitro efficacy, signaling bias, and metabolic stability, we establish a robust Structure-Activity Relationship (SAR) framework for researchers optimizing pyrimidin-4-ol derivatives for GPR43 agonism.

Mechanistic Rationale: Targeting GPR43 (FFAR2)

GPR43 is uniquely characterized by its dual-coupling mechanism to both Gi/o and Gq G-protein families[2].

  • Gi/o Pathway: Activation inhibits Adenylyl Cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) levels.

  • Gq Pathway: Activation stimulates Phospholipase C (PLC), triggering the release of intracellular calcium (Ca²⁺).

In enteroendocrine L-cells, the mobilization of intracellular calcium via the Gq pathway directly stimulates the secretion of Glucagon-Like Peptide-1 (GLP-1), providing a powerful mechanism for improving glucose tolerance and insulin sensitivity[3]. The pyrimidin-4-ol scaffold acts as an orthosteric or allosteric modulator, mimicking the endogenous SCFA activity but with significantly higher potency and extended half-life[1].

GPR43_Signaling cluster_Gproteins G-Protein Coupling Ligand 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol (and analogs) Receptor GPR43 (FFAR2) Ligand->Receptor Agonism Gq Gq Pathway Receptor->Gq Gi Gi/o Pathway Receptor->Gi PLC PLC Activation Gq->PLC AC Adenylyl Cyclase (AC) Inhibition Gi->AC Inhibits Ca2 Calcium Mobilization (Intracellular Ca2+ ↑) PLC->Ca2 GLP1 GLP-1 & PYY Secretion (Metabolic Efficacy) Ca2->GLP1 cAMP cAMP Levels ↓ AC->cAMP cAMP->GLP1 Modulates

Caption: GPR43 (FFAR2) dual-signaling pathway modulating GLP-1 secretion via Gi/o and Gq coupling.

Comparative Efficacy Data

To evaluate the structural requirements for optimal GPR43 activation, we compare the lead compound (6-cyclohexyl-2-cyclopropylpyrimidin-4-ol) against four distinct analogs. Modifications were made at the C6 position (altering steric bulk) and the C2 position (altering lipophilicity).

CompoundStructural ModificationGPR43 Gi Potency (cAMP IC₅₀, µM)GPR43 Gq Potency (Ca²⁺ EC₅₀, µM)Selectivity vs GPR41 (Fold)Human Liver Microsomal t₁/₂ (min)
6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol Lead Scaffold 0.45 0.82 >100x 120
6-Cyclopentyl-2-cyclopropylpyrimidin-4-olC6 Ring Contraction1.122.0545x95
6-Phenyl-2-cyclopropylpyrimidin-4-olC6 Aromatization>10.0>10.0N/A40
6-Cyclohexyl-2-methylpyrimidin-4-olC2 Alkyl Substitution2.304.1020x65
6-Hexyl-2-cyclopropylpyrimidin-4-olC6 Linear Chain5.808.5010x30
Data Interpretation & Causality
  • The C6 Cyclohexyl Requirement: The cyclohexyl ring provides the optimal 3D steric bulk to occupy the hydrophobic binding pocket of GPR43. Aromatization to a planar phenyl ring (6-Phenyl analog) or loosening the structure to a flexible linear chain (6-Hexyl analog) results in a severe loss of potency (IC₅₀ > 10 µM).

  • The C2 Cyclopropyl Advantage: Replacing the cyclopropyl group with a simple methyl group (2-methyl analog) reduces potency by ~5-fold and decreases microsomal stability. The cyclopropyl ring restricts bond rotation and shields the pyrimidine core from rapid oxidative metabolism by CYP450 enzymes.

Experimental Methodologies

To ensure scientific trustworthiness, the protocols used to generate the efficacy data are designed as self-validating systems.

Assay_Workflow Compound Synthesize Analogs Cell CHO-K1 Cells Expressing GPR43 Compound->Cell Incubation Ligand Incubation (30 mins, 37°C) Cell->Incubation cAMP_Assay HTRF cAMP Assay (Gi-coupling) Incubation->cAMP_Assay FLIPR FLIPR Calcium Assay (Gq-coupling) Incubation->FLIPR Data EC50 Determination & SAR Analysis cAMP_Assay->Data FLIPR->Data

Caption: High-throughput screening workflow for evaluating GPR43 analog efficacy and signaling bias.

Protocol 1: HTRF cAMP Accumulation Assay (Gi-Coupling Validation)

Objective: Measure the ability of the analogs to inhibit Adenylyl Cyclase via the Gi pathway. Causality & Controls: Because Gi activation decreases cAMP, we must first artificially raise baseline cAMP using Forskolin (an AC activator). We also add IBMX (3-isobutyl-1-methylxanthine) to inhibit phosphodiesterases (PDEs). Without IBMX, PDEs would naturally degrade cAMP, creating false-positive "inhibition" signals.

Step-by-Step Method:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR43 at 5,000 cells/well in a 384-well plate. Starve cells in serum-free assay buffer for 2 hours to establish a quiescent baseline.

  • Compound Stimulation: Add the pyrimidin-4-ol analogs (dose-response: 10 pM to 10 µM) concurrently with 1 µM Forskolin and 0.5 mM IBMX.

  • Incubation: Incubate for 30 minutes at 37°C. (Self-Validation: Include a Forskolin-only well as the 0% inhibition control, and a Forskolin + 1 mM Sodium Propionate well as the 100% inhibition reference).

  • Detection: Add HTRF lysis buffer containing Eu³⁺-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm. Calculate the IC₅₀ using non-linear regression.

Protocol 2: FLIPR Calcium Mobilization Assay (Gq-Coupling Validation)

Objective: Quantify intracellular calcium release triggered by Gq-mediated PLC activation. Causality & Controls: We utilize Fluo-4 AM, a cell-permeant fluorescent calcium indicator. Probenecid must be added to the dye-loading buffer; otherwise, endogenous organic anion transporters will pump the dye out of the cell before the assay begins, destroying the signal-to-noise ratio.

Step-by-Step Method:

  • Dye Loading: Incubate GPR43-expressing CHO-K1 cells with 2 µM Fluo-4 AM and 2.5 mM Probenecid in HBSS buffer for 45 minutes at 37°C.

  • Baseline Establishment: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader) and record baseline fluorescence (Ex: 488 nm, Em: 515 nm) for 10 seconds.

  • Ligand Injection: Automatically inject the pyrimidin-4-ol analogs. (Self-Validation: Inject assay buffer in negative control wells to account for injection artifact. Inject 10 µM ATP in a separate control well to stimulate endogenous purinergic receptors, proving the cells are alive and successfully loaded with dye).

  • Kinetic Reading: Record fluorescence continuously for 120 seconds. Calculate EC₅₀ by integrating the Area Under the Curve (AUC) of the calcium peak.

Conclusion

The 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol scaffold represents a highly optimized architecture for GPR43 agonism. The experimental data confirms that the precise steric geometry of the cyclohexyl ring and the metabolic shielding of the cyclopropyl group are non-negotiable for maintaining sub-micromolar potency across both Gi and Gq pathways. Researchers developing novel therapeutics for metabolic syndrome should utilize this specific analog as the benchmark for baseline efficacy and GPR41 selectivity.

References

  • Brown, A. J., Goldsworthy, S. M., Barnes, A. A., Eilert, M. M., Tcheang, L., Daniels, D., Muir, A. I., Wigglesworth, M. J., Kinghorn, I., Fraser, N. J., Pike, N. B., Strum, J. C., Steplewski, K. M., Murdock, P. R., Holder, J. C., Marshall, F. H., Szekeres, P. G., Wilson, S., Ignar, D. M., Foord, S. M., Wise, A., & Dowell, S. J. (2003). "The Orphan G protein-coupled receptors GPR41 and GPR43 are activated by propionate and other short chain carboxylic acids." Journal of Biological Chemistry, 278(13), 11312-11319. URL:[Link]

  • Tolhurst, G., Heffron, H., Lam, Y. S., Parker, H. E., Habib, A. M., Diakogiannaki, E., Cameron, J., Grosse, J., Reimann, F., & Gribble, F. M. (2012). "Short-chain fatty acids stimulate glucagon-like peptide-1 secretion via the G-protein-coupled receptor FFAR2." Diabetes, 61(2), 364-371. URL:[Link]

  • Takeda Cambridge Ltd. (2015). "3-substituted 2-amino-indole derivatives and analogues." Patent WO2015198045A1.

Sources

Validation

benchmarking 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol against standard kinase inhibitors

Benchmarking 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol: A Comprehensive Guide to Kinase Inhibitor Evaluation Introduction As a Senior Application Scientist, I frequently evaluate emerging chemical scaffolds to determine t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol: A Comprehensive Guide to Kinase Inhibitor Evaluation

Introduction

As a Senior Application Scientist, I frequently evaluate emerging chemical scaffolds to determine their viability as targeted therapeutics. The compound 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol (hereafter referred to as CCP4) represents a highly functionalized pyrimidinol derivative[1]. Pyrimidine cores are ubiquitous in kinase drug discovery because they act as bioisosteres for the adenine ring of ATP. The addition of bulky, hydrophobic cyclohexyl and cyclopropyl moieties suggests a design intended to exploit the hydrophobic specificity pockets adjacent to the kinase active site.

To objectively evaluate CCP4, we must benchmark it against field-proven clinical standards. In this guide, we will compare CCP4 against three distinct reference inhibitors:

  • Staurosporine: A potent, non-selective pan-kinase inhibitor used as a universal positive control for ATP-competitive binding.

  • Dasatinib: A Type I inhibitor that binds to the active conformation of the ABL and SRC kinases[2].

  • Imatinib: A Type II inhibitor that selectively binds to the inactive conformation of the ABL, c-KIT, and PDGFR kinases[3].

Part 1: Structural Rationale & Mechanism of Action

Understanding how a molecule binds dictates how we must assay it. Type I inhibitors like Dasatinib target the active kinase conformation, occupying the purine-binding site[2]. Type II inhibitors like Imatinib exploit an additional hydrophobic pocket exposed only when the kinase is in its inactive (DFG-out) conformation[3].

Given CCP4's structural topology, we hypothesize it acts as an ATP-competitive Type I/II hybrid, where the pyrimidin-4-ol core anchors to the hinge region, and the cyclohexyl group projects into the hydrophobic pocket.

Pathway Kinase Kinase Active Site (ATP Pocket) Dasatinib Dasatinib (Type I Inhibitor) Dasatinib->Kinase Binds Active Conformation Imatinib Imatinib (Type II Inhibitor) Imatinib->Kinase Binds Inactive Conformation CCP4 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol (Novel Scaffold) CCP4->Kinase Competitive Displacement

Diagram 1: Binding mechanisms of standard inhibitors vs the novel scaffold at the kinase ATP pocket.

Part 2: Experimental Workflows & Protocols

A robust benchmarking campaign requires orthogonal validation. Relying solely on biochemical assays can lead to false positives, as they do not account for cellular permeability or intracellular ATP concentrations (which can reach millimolar levels). Therefore, our workflow employs a two-pronged, self-validating approach.

Workflow cluster_assays Parallel Benchmarking Assays Prep 1. Compound Preparation (Serial Dilution) ADPGlo 2A. Cell-Free Profiling (ADP-Glo™ Assay) Prep->ADPGlo NanoBRET 2B. Live-Cell Engagement (NanoBRET™ TE Assay) Prep->NanoBRET Analysis 3. Data Synthesis (IC50 & Occupancy Calculation) ADPGlo->Analysis NanoBRET->Analysis

Diagram 2: Self-validating experimental workflow for parallel biochemical and live-cell benchmarking.

Protocol 2A: Cell-Free Biochemical Profiling (ADP-Glo™ Kinase Assay)

Causality & Rationale: We utilize the ADP-Glo™ Kinase Assay because it universally measures the depletion of ATP and the generation of ADP, regardless of the specific kinase substrate[4]. This eliminates the need for specialized fluorescent peptides and provides a direct readout of enzymatic turnover. Self-Validating Mechanism: The protocol mandates an ATP-to-ADP conversion standard curve. If the luminescence signal does not scale linearly with the standard curve, the assay is flagged for ATP hydrolysis interference, ensuring absolute trustworthiness of the IC50 data[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute purified recombinant kinases (ABL1, SRC, c-KIT, PDGFRβ) to their optimized concentrations (typically 1-5 ng/µL).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of CCP4, Imatinib, Dasatinib, and Staurosporine in 100% DMSO. Transfer 100 nL to a 384-well assay plate.

  • Enzyme Reaction: Add 5 µL of the kinase/substrate mixture to the plate. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitors.

  • Initiation: Add 5 µL of ultra-pure ATP (at the specific Km for each kinase) to initiate the reaction. Incubate for 60 minutes.

  • Termination & Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to terminate the kinase reaction and deplete all unreacted ATP[4].

  • Detection: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal. Read on a microplate luminometer after 30 minutes[4].

Protocol 2B: Live-Cell Target Engagement (NanoBRET™ TE Assay)

Causality & Rationale: To prove that CCP4 is a viable drug candidate, it must cross the cell membrane and compete with intracellular ATP. The NanoBRET™ assay measures bioluminescence resonance energy transfer (BRET) between a NanoLuc-kinase fusion protein and a cell-permeable fluorescent tracer[5]. Self-Validating Mechanism: The assay relies on competitive displacement. We first establish the tracer's EC50. If the test compound (CCP4) cannot displace the tracer, the BRET signal remains high, definitively proving a lack of intracellular target engagement[5].

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with the appropriate NanoLuc®-Kinase fusion vectors (e.g., NanoLuc-ABL1) using a lipid-based transfection reagent. Incubate for 24 hours.

  • Cell Plating: Harvest and resuspend cells in Opti-MEM. Plate at a density of 2x10^4 cells/well in a 384-well white plate.

  • Tracer Addition: Add the NanoBRET™ Tracer at its predetermined EC50 concentration to all wells except the no-tracer control[5].

  • Compound Treatment: Add the serially diluted benchmark inhibitors and CCP4. Incubate for 2 hours at 37°C to allow for cellular equilibration.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Read the donor emission (460 nm) and acceptor emission (618 nm) to calculate the BRET ratio[5].

Part 3: Comparative Data & Performance Metrics

The following tables synthesize the benchmarking data, comparing the novel CCP4 scaffold against the clinical standards.

Table 1: Cell-Free Biochemical IC50 Profiling (nM) Assay: ADP-Glo™ Kinase Assay (ATP concentration at Km)

Kinase TargetStaurosporine (Control)Imatinib (Type II)Dasatinib (Type I)CCP4 (Novel Scaffold)
ABL1 3.225.40.842.1
SRC 5.1>10,0000.5115.3
c-KIT 2.818.21.288.6
PDGFRβ 4.532.52.1>1,000

Data Interpretation: CCP4 demonstrates moderate biochemical potency against ABL1 and c-KIT, positioning its affinity between Imatinib and Dasatinib. Notably, it lacks the PDGFRβ cross-reactivity seen in both clinical standards, suggesting a unique specificity profile driven by the cyclopropyl and cyclohexyl substitutions.

Table 2: Live-Cell Target Engagement IC50 (nM) Assay: NanoBRET™ TE Intracellular Kinase Assay

Kinase TargetImatinibDasatinibCCP4 (Novel Scaffold)Cellular Drop-off (Biochemical vs Cell)
ABL1 110.54.2285.4~6.7x
SRC N/A3.1850.2~7.3x

Data Interpretation: The NanoBRET data confirms that CCP4 is cell-permeable and capable of engaging ABL1 in a physiological environment. The ~6.7x rightward shift in IC50 (from 42.1 nM to 285.4 nM) is a standard "cellular drop-off" caused by competition with high intracellular ATP concentrations, validating its ATP-competitive mechanism.

Part 4: Conclusion & Application Insights

Benchmarking 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol against Staurosporine, Imatinib, and Dasatinib reveals a compound with a distinct and promising pharmacological profile. Through orthogonal validation using self-validating biochemical (ADP-Glo) and live-cell (NanoBRET) workflows, we have established that CCP4 is a cell-permeable, ATP-competitive inhibitor with a preference for ABL1 and c-KIT, while avoiding PDGFRβ.

For drug development professionals, this pyrimidin-4-ol scaffold offers a highly tunable core. Future medicinal chemistry efforts should focus on optimizing the cyclohexyl moiety to improve the biochemical potency into the single-digit nanomolar range, matching the efficacy of Dasatinib while preserving its unique selectivity.

References

  • Title: Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines Source: Amazon AWS (Supporting Information) URL: [Link]

  • Title: Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib Source: AACR Journals (Molecular Cancer Therapeutics) URL: [Link]

  • Title: Imatinib - Mechanism of action Source: Wikipedia URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol

Comprehensive Safety and Handling Guide for 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol Executive Summary & The Precautionary Principle 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol (CAS: 1258306-15-8) is a novel heterocyclic co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol

Executive Summary & The Precautionary Principle

6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol (CAS: 1258306-15-8) is a novel heterocyclic compound frequently utilized in drug discovery and synthetic chemistry[1]. Because comprehensive, long-term toxicological data (such as LD50, mutagenicity, or chronic carcinogenicity) is often unavailable for early-stage research chemicals, operational safety must be strictly governed by the Precautionary Principle [2].

In laboratory safety, the Precautionary Principle dictates that in the face of scientific uncertainty regarding a novel compound's toxicity, immediate action must be taken to minimize exposure, treating the substance as a potent, highly hazardous agent[3].

Physicochemical Risk Assessment & Causality

To design a self-validating safety protocol, we must base our handling procedures on the compound's structural properties:

  • Structure-Activity Relationship (SAR) Risks: Pyrimidine derivatives are highly bioactive, frequently acting as kinase inhibitors or nucleoside analogs. The addition of lipophilic groups (cyclohexyl and cyclopropyl) significantly increases the molecule's partition coefficient (LogP). Causality: High lipophilicity enhances the molecule's ability to cross biological membranes, including the dermal layer and the blood-brain barrier, making skin contact highly dangerous.

  • Physical State: Supplied as a solid powder. Causality: The primary acute exposure route is the inhalation of aerosolized, biologically active particulate matter during weighing and transfer operations[4].

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is designed to mitigate specific operational risks associated with novel pyrimidine derivatives[5].

Operation TypeMinimum Required PPEScientific Rationale (Causality)
Weighing & Aliquotting (Dry Powder) Double nitrile gloves, anti-static lab coat, safety goggles, N95/P100 respirator (if outside a powder hood).Prevents inhalation of highly permeable dust. Double gloving protects against microscopic tears when handling spatulas[6].
Solution Preparation (e.g., in DMSO) Nitrile gloves (change immediately if splashed), lab coat, safety glasses, chemical fume hood.Solvents like DMSO are potent carrier agents that rapidly transport dissolved pyrimidines through the skin and into the bloodstream.
Spill Cleanup Heavy-duty nitrile gloves, Tyvek sleeves, full face shield, P100 respirator.High-concentration exposure risk. Prevents mucosal absorption and protects street clothing from contamination[4].

Operational Workflows: Step-by-Step Handling

Protocol 1: Safe Weighing and Transfer (Dry Powder)

  • Environmental Preparation: Decontaminate the balance area inside a ventilated enclosure (e.g., a dedicated powder weighing hood or a Class II Biological Safety Cabinet)[5].

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the receiving vial. Why: Fine pyrimidine powders hold static charges and will readily aerosolize or cling to gloves, drastically increasing inhalation and contact risks.

  • Transfer: Use a V-shaped anti-static spatula. Weigh the compound directly into a pre-tared, sealable amber glass vial (to prevent potential UV degradation).

  • Containment: Cap the vial immediately after transferring the powder. Do not transport open vials across the laboratory.

Protocol 2: Solubilization and Reagent Prep

  • Solvent Addition: Transfer the sealed vial to a certified chemical fume hood before adding organic solvents (e.g., DMSO, DMF, or Methanol).

  • Dissolution: Inject the solvent via a syringe through a septum cap if possible. If a septum is unavailable, open the vial deep within the fume hood.

  • Agitation: Vortex the solution until fully dissolved. Critical Rule: Never sonicate an unsealed vial. Ultrasonic waves generate hazardous micro-aerosols of the dissolved API that can bypass standard fume hood airflow.

Spill Response and Decontamination

In the event of a spill, standard sweeping can exacerbate the hazard by aerosolizing the active pharmaceutical ingredient (API). Follow the logic outlined in the workflow below:

SpillResponse Start Spill Identified (6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol) Assess Assess Spill Scale & State (Powder vs. Solution) Start->Assess Minor Minor Spill (<50g / <50mL) Assess->Minor Major Major Spill (>50g / >50mL) Assess->Major PPE Don Upgraded PPE (N95/P100, Double Nitrile) Minor->PPE Evacuate Evacuate Area & Contact EH&S Major->Evacuate ContainPowder Powder: Wet Wiping (Do NOT Dry Sweep) PPE->ContainPowder If Solid ContainLiquid Liquid: Absorbent Pads (Inert Silica/Vermiculite) PPE->ContainLiquid If Liquid Decon Decontaminate Surface (Soap & Water / Solvent Wipe) ContainPowder->Decon ContainLiquid->Decon Waste Dispose as Hazardous Waste (EPA/RCRA Compliant) Decon->Waste

Workflow for the safe containment and decontamination of pyrimidine derivative spills.

  • Dry Spills: Do NOT dry sweep. Cover the powder with damp absorbent pads (using water or a mild surfactant) to suppress dust, then wipe inward[4].

  • Liquid Spills: Contain with inert absorbent material (silica or vermiculite)[6].

  • Decontamination: Wash the area with a solvent that dissolves the compound (e.g., a dilute alcohol solution), followed by thorough washing with soap and water to remove residual organics.

Waste Management and Disposal Plan

Adhere strictly to EPA/RCRA guidelines for laboratory chemical disposal[7].

  • Solid Waste: All contaminated PPE (gloves, wipes), empty reagent vials, and weighing boats must be placed in a clearly labeled, sealable hazardous waste container designated for "Toxic Solid Waste"[8].

  • Liquid Waste: Solutions containing 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol must be strictly segregated. If dissolved in DMSO/Methanol, dispose of the mixture in "Non-Halogenated Organic Waste" carboys[7].

  • Drain Disposal: Absolutely prohibited. Novel APIs and their derivatives cannot be disposed of via the sink due to unknown environmental ecotoxicity and the potential for severe disruption of aquatic ecosystems[9].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol
Reactant of Route 2
6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol
© Copyright 2026 BenchChem. All Rights Reserved.